4-Ethoxy-2,6-difluorobenzylamine
Description
BenchChem offers high-quality 4-Ethoxy-2,6-difluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,6-difluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPUAONYYRXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280254 | |
| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-39-6 | |
| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utility of 4-Ethoxy-2,6-difluorobenzylamine in Medicinal Chemistry
Executive Summary
In the high-stakes arena of drug discovery, the transition from "hit" to "lead" often hinges on subtle structural modifications that optimize pharmacokinetics (PK) without sacrificing potency. 4-Ethoxy-2,6-difluorobenzylamine represents a high-value pharmacophore building block designed specifically for this optimization phase.
This guide analyzes the structural utility of this compound, focusing on its ability to modulate metabolic stability through the "fluorine shield" effect and tune lipophilicity via the 4-ethoxy substituent. We present validated synthetic protocols for its incorporation into kinase inhibitors and GPCR ligands, positioning it as a superior alternative to non-fluorinated benzylamines in challenging drug targets.
Chemical Profile & Structural Logic
Physicochemical Properties
The specific substitution pattern of 4-Ethoxy-2,6-difluorobenzylamine confers unique electronic and steric properties that distinguish it from standard benzylamines.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1092461-39-6 | Unique identifier for procurement. |
| Formula | C9H11F2NO | Moderate molecular weight (187.19 g/mol ) allows for fragment-based design. |
| Acidity (pKa) | ~8.5 - 9.0 (Amine) | The electron-withdrawing fluorines slightly lower the pKa compared to benzylamine (~9.3), improving bioavailability at physiological pH. |
| LogP (Predicted) | ~2.1 | Enhanced lipophilicity vs. the methoxy analog, aiding blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (NH2) | Critical for anchoring in the ATP-binding pocket of kinases. |
The "Fluorine Shield" Mechanism
The 2,6-difluoro substitution is not merely decorative; it serves a critical functional role known as Metabolic Blocking .
-
Oxidation Resistance: The C-F bond is one of the strongest in organic chemistry. By placing fluorine atoms at the 2 and 6 positions, the aromatic ring is deactivated against oxidative metabolism (e.g., by Cytochrome P450 enzymes) that typically attacks electron-rich aromatic rings.
-
Conformational Locking: The steric bulk of the fluorine atoms creates a rotational barrier around the benzylic bond. This restricts the conformational freedom of the molecule, potentially "pre-organizing" the ligand into a bioactive conformation that reduces the entropic penalty of binding.
The 4-Ethoxy Advantage
While 4-methoxy groups are common, the 4-ethoxy extension offers a specific advantage in filling hydrophobic pockets . In many kinase active sites (e.g., EGFR, ALK), there is a small hydrophobic cleft adjacent to the solvent front. The ethyl group can occupy this space more effectively than a methyl group, increasing binding affinity through Van der Waals interactions.
Synthetic Utility & Experimental Protocols
Retrosynthetic Analysis
The most robust route to 4-Ethoxy-2,6-difluorobenzylamine is via the Reductive Amination of its corresponding aldehyde precursor, 4-ethoxy-2,6-difluorobenzaldehyde. This approach avoids the harsh conditions of nitrile reduction.
Figure 1: Primary synthetic pathway via reductive amination. This route ensures high yield and minimizes defluorination side-reactions.
Protocol: Amide Coupling (Lead Optimization Workflow)
Objective: To couple 4-Ethoxy-2,6-difluorobenzylamine with a carboxylic acid scaffold (e.g., a kinase inhibitor core).
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
). Add DIPEA and stir for 5 minutes. -
Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add 4-Ethoxy-2,6-difluorobenzylamine dropwise.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of the acid.
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Isolate via flash column chromatography (Hexane/EtOAc gradient).
Why this works: The 2,6-difluoro substitution makes the amine slightly less nucleophilic due to the inductive electron-withdrawing effect. Using a potent coupling agent like HATU ensures complete conversion where standard EDC/HOBt protocols might stall.
Therapeutic Applications
Oncology: Kinase Inhibitors
Many kinase inhibitors utilize a benzylamine motif to extend into the ribose-binding pocket or the solvent-exposed region.
-
Application: Replacing a standard 3-fluoro or unsubstituted benzylamine with the 4-ethoxy-2,6-difluoro analog.
-
Benefit: The 2,6-F pattern protects the ring from oxidation, while the 4-OEt group targets hydrophobic residues (e.g., the Gatekeeper residue) to improve selectivity against homologous kinases.
Neurology: GPCR Ligands
In the design of ligands for serotonin (5-HT) or dopamine receptors, lipophilicity is key for BBB penetration.
-
Application: Use as a "tail" group in GPCR antagonists.
-
Benefit: The calculated LogP increase (approx +0.5 vs. methoxy) improves membrane permeability. The fluorine atoms also modulate the pKa of the neighboring amine, potentially reducing P-gp efflux liability.
Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional impact of each structural motif.
Safety & Handling
While specific toxicological data for this catalog item may be limited, it should be handled with the standard precautions for fluorinated benzylamines.
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential for skin sensitization.
-
Storage: Store under nitrogen at 2-8°C. The amine can absorb
from the air to form carbamates; keep tightly sealed. -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF generation).
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
SynQuest Laboratories. (2024).[1] Product Specification: 4-Ethoxy-2,6-difluorobenzylamine (CAS 1092461-39-6).[1][2] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
CymitQuimica. (2024). Technical Data Sheet: 4-Ethoxy-2,6-difluorobenzylamine. Link
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethoxy-2,6-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, novel building blocks are the gateway to innovation. 4-Ethoxy-2,6-difluorobenzylamine, a fluorinated aromatic amine, represents one such key intermediate. Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing new therapeutic agents and crop protection products, potentially enhancing metabolic stability and biological activity.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.
This technical guide provides a comprehensive overview of the safety and handling considerations for 4-Ethoxy-2,6-difluorobenzylamine. Drawing upon data from structurally similar compounds, this document will equip researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
Chemical and Physical Identity
A clear understanding of the compound's properties is the foundation of safe handling.
| Identifier | Value | Source |
| IUPAC Name | (4-Ethoxy-2,6-difluorophenyl)methanamine | Synquest Labs[2] |
| CAS Number | 1092461-39-6 | Synquest Labs[2] |
| Molecular Formula | C₉H₁₁F₂NO | Synquest Labs[2] |
| Molecular Weight | 187.19 g/mol | Synquest Labs[2] |
| Appearance | Likely a colorless to pale yellow liquid or crystalline solid | Inferred from analogues[3] |
Hazard Assessment: A Corrosive Profile
Due to a lack of specific toxicological data for 4-Ethoxy-2,6-difluorobenzylamine, a conservative approach is necessary, treating it with the same level of caution as its close structural analogues, 2,6-difluorobenzylamine and 2,4-difluorobenzylamine. These compounds are consistently classified as corrosive and can cause severe skin burns and eye damage.[4][5]
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[4][5]
-
Acute Toxicity (Oral/Inhalation): May be harmful if ingested or inhaled.[3] Symptoms of overexposure to similar compounds may include headache, dizziness, tiredness, nausea, and vomiting.[6] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach.[6]
GHS Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 4-Ethoxy-2,6-difluorobenzylamine must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[8]
Personal Protective Equipment (PPE): Essential for Direct Handling
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[10]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][9]
Caption: Hierarchy of controls for handling 4-Ethoxy-2,6-difluorobenzylamine.
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for minimizing the risk of exposure and accidents.
Handling Procedures
-
Preparation: Before starting work, ensure that all necessary PPE is donned correctly and that the chemical fume hood is operational. Have spill control materials readily available.
-
Dispensing: When transferring the chemical, use a pipette or a syringe. Avoid pouring, which can cause splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Location: Store in a designated corrosives area.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Also, keep away from heat, sparks, and open flames.[6][7]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[10][11]
-
Neutralize: For larger spills of amine compounds, it may be possible to neutralize with a suitable agent after containment.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the spill to the appropriate safety personnel.
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][12] Do not allow the chemical to enter drains or waterways.[8]
Conclusion: A Commitment to Safety
4-Ethoxy-2,6-difluorobenzylamine is a valuable tool in the arsenal of the modern synthetic chemist. However, its potential hazards necessitate a culture of safety built upon a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the risks and implementing the control measures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this and other novel chemical entities.
References
-
PubChem. (n.d.). 2,6-Difluorobenzylamine. Retrieved from [Link]
-
Angeel Oak Speciality Chemtech. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1092461-39-6 | 4656-3-90 | MDL MFCD11519383 | 4-Ethoxy-2,6-difluorobenzylamine | SynQuest Laboratories [synquestlabs.com]
- 3. aosc.in [aosc.in]
- 4. 2,6-Difluorobenzylamine | C7H7F2N | CID 123563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicea.com [chemicea.com]
- 9. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Critical Role of Solubility in a Novel Benzylamine
An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-2,6-difluorobenzylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6). While specific solubility data for this compound is not extensively documented in public literature, this paper establishes a robust, first-principles-based approach to its solubility determination. By leveraging data from structurally analogous compounds and adhering to rigorous experimental protocols, researchers can confidently map the solubility profile of this molecule, a critical parameter in its handling, formulation, and application in medicinal chemistry and materials science.
4-Ethoxy-2,6-difluorobenzylamine is a substituted aromatic amine with a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19.[1] Its structure, featuring a difluorinated benzene ring, an ethoxy group, and a benzylamine moiety, suggests its potential as a valuable building block in the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group may modulate lipophilicity and the amine group provides a key reactive handle.
In any application, from pharmaceutical development to materials science, understanding the solubility of a compound is paramount. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and therapeutic efficacy. This guide, therefore, presents a detailed methodology for elucidating the solubility of 4-Ethoxy-2,6-difluorobenzylamine across a range of relevant solvents.
Physicochemical Properties and Predicted Solubility Behavior
A comprehensive understanding of a molecule's physicochemical properties is the foundation for predicting its solubility.
| Property | Value/Prediction | Impact on Solubility |
| Molecular Formula | C₉H₁₁F₂NO | Indicates the elemental composition. |
| Molecular Weight | 187.19 g/mol [1] | A relatively low molecular weight may favor solubility. |
| Structure | 4-ethoxy, 2,6-difluoro substituted benzylamine | The presence of polar groups (amine, ethoxy) and a nonpolar aromatic ring suggests solubility in a range of solvents with varying polarities. |
| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, and the oxygen of the ethoxy group and the fluorine atoms can act as hydrogen bond acceptors. | This suggests potential solubility in protic solvents like alcohols and, to a lesser extent, water. |
| Polarity | The difluoro and ethoxy substitutions introduce polarity. | The molecule is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons. |
Based on the properties of structurally similar compounds, such as 2,4-difluorobenzylamine, which is soluble in organic solvents like ethanol, methanol, and dichloromethane but insoluble in water, we can hypothesize a similar solubility profile for 4-Ethoxy-2,6-difluorobenzylamine.[2] The addition of the ethoxy group may slightly increase its lipophilicity compared to its non-ethoxylated counterparts.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 4-Ethoxy-2,6-difluorobenzylamine. This method is designed to be self-validating by incorporating equilibrium confirmation and accurate quantification.
Materials and Reagents
-
4-Ethoxy-2,6-difluorobenzylamine (purity >98%)
-
A range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.
Caption: A validated workflow for the experimental determination of equilibrium solubility.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Ethoxy-2,6-difluorobenzylamine into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
To each vial, add a precise volume of the selected solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 4-Ethoxy-2,6-difluorobenzylamine of known concentrations.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.
-
Inject the filtered supernatant (appropriately diluted) and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the sample from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
-
Report the mean solubility and the standard deviation.
-
Anticipated Solubility Profile and Data Presentation
Based on the structural analysis, the following table provides a template for presenting the experimentally determined solubility data for 4-Ethoxy-2,6-difluorobenzylamine. The expected solubility is categorized for illustrative purposes.
| Solvent | Solvent Polarity Index | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | 10.2 | Sparingly Soluble to Insoluble | To be determined |
| Methanol | 5.1 | Very Soluble | To be determined |
| Ethanol | 4.3 | Freely Soluble | To be determined |
| Acetonitrile | 5.8 | Soluble | To be determined |
| Dichloromethane | 3.1 | Freely Soluble | To be determined |
| Toluene | 2.4 | Soluble | To be determined |
| Hexane | 0.1 | Insoluble | To be determined |
Conclusion: A Pathway to Comprehensive Characterization
While specific, publicly available solubility data for 4-Ethoxy-2,6-difluorobenzylamine is currently limited, this guide provides the necessary framework for any researcher to confidently and accurately determine this critical parameter. The presented experimental protocol, grounded in established principles of physical chemistry and analytical science, offers a clear and reliable path to generating high-quality, reproducible solubility data. By understanding the solubility profile of this novel compound, researchers can unlock its full potential in their synthetic and formulation endeavors, accelerating the pace of discovery and innovation.
References
-
Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]
Sources
"4-Ethoxy-2,6-difluorobenzylamine" as a building block in organic synthesis
An In-Depth Technical Guide to 4-Ethoxy-2,6-difluorobenzylamine: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated building blocks are indispensable tools for medicinal chemists, offering a reliable method to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among these, fluorinated benzylamines serve as key intermediates in the synthesis of a wide array of biologically active compounds. This guide focuses on a particularly promising yet specific building block: 4-Ethoxy-2,6-difluorobenzylamine .
The unique substitution pattern of 4-Ethoxy-2,6-difluorobenzylamine—featuring two fluorine atoms ortho to the aminomethyl group and an ethoxy group in the para position—suggests a nuanced profile of electronic and steric properties. The ortho-difluoro substitution is known to influence the pKa of the amine and can introduce conformational constraints, while the para-ethoxy group can modulate solubility and provide a potential site for further functionalization or metabolic interaction. This combination makes it a high-value intermediate for accessing novel chemical space.
This document serves as a comprehensive technical guide, consolidating available data, proposing synthetic strategies based on established chemical principles, and exploring the potential applications of this versatile building block.
Physicochemical Properties and Structural Data
While detailed experimental data for 4-Ethoxy-2,6-difluorobenzylamine is not extensively published, we can compile its fundamental properties and infer others based on its structural analogues.
| Property | Value | Source |
| IUPAC Name | (4-Ethoxy-2,6-difluorophenyl)methanamine | [4] |
| CAS Number | 1092461-39-6 | [4] |
| Molecular Formula | C9H11F2NO | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from analogues[5][6] |
| Boiling Point | Predicted: Higher than 2,6-difluorobenzylamine (177 °C) due to increased molecular weight | Inferred from[6] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water | Inferred from analogues[5] |
Proposed Synthetic Pathways
Workflow for the Proposed Synthesis of 4-Ethoxy-2,6-difluorobenzylamine
Caption: A proposed multi-step synthesis of 4-Ethoxy-2,6-difluorobenzylamine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethoxy-3,5-difluorobenzene
-
Rationale: The initial step involves the nucleophilic aromatic substitution of a nitro group, which is a strong electron-withdrawing group that activates the ring towards substitution, with an ethoxide. This is a standard and high-yielding transformation.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) at room temperature, add a solution of 1,3-difluoro-5-nitrobenzene in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxy-3,5-difluorobenzene.
-
Step 2: Synthesis of 2,6-Difluoro-4-ethoxybenzaldehyde
-
Rationale: Formylation of the electron-rich aromatic ring is necessary to introduce the carbon that will become the benzylic carbon of the final product. A Vilsmeier-Haack reaction is a common method for this transformation.
-
Procedure:
-
In a flask cooled in an ice bath, add phosphorus oxychloride to anhydrous dimethylformamide (DMF) to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-ethoxy-3,5-difluorobenzene in DMF dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring for completion.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product, wash the organic layers, dry, and concentrate. Purify by column chromatography or distillation to obtain 2,6-difluoro-4-ethoxybenzaldehyde.
-
Step 3: Synthesis of 4-Ethoxy-2,6-difluorobenzylamine
-
Rationale: The final step involves the conversion of the aldehyde to the benzylamine. This can be achieved through reductive amination. A two-step process via an oxime intermediate followed by reduction is often clean and high-yielding.
-
Procedure:
-
Dissolve 2,6-difluoro-4-ethoxybenzaldehyde in an appropriate solvent (e.g., ethanol/water).
-
Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed, forming the oxime.
-
Isolate the oxime and dissolve it in a suitable solvent for reduction (e.g., ethanol or THF).
-
Add a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or a chemical reductant like lithium aluminum hydride.
-
Upon completion of the reduction, work up the reaction accordingly (filtration for catalytic hydrogenation, or careful quenching for hydride reduction).
-
Purify the crude product by distillation under reduced pressure or column chromatography to yield the final product, 4-Ethoxy-2,6-difluorobenzylamine.
-
Applications in Organic Synthesis and Drug Discovery
The utility of 4-Ethoxy-2,6-difluorobenzylamine as a building block stems from the unique interplay of its structural features.
Role as a Key Intermediate in Pharmaceutical Synthesis
Benzylamines are common precursors to amides, sulfonamides, and other nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs). The 2,6-difluoro substitution pattern is particularly valuable for several reasons:
-
Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the benzyl group, which can lead to more selective binding to a biological target.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylamine, which can affect its binding properties and pharmacokinetic profile.
A prime example of the importance of a difluorobenzylamine is the use of 2,4-difluorobenzylamine in the synthesis of the HIV integrase inhibitor, Dolutegravir.[7][8][9] In this synthesis, the difluorobenzylamine is coupled with a carboxylic acid to form a critical amide bond.[9]
Caption: General workflow for the application of 4-Ethoxy-2,6-difluorobenzylamine in amide synthesis.
The para-ethoxy group in 4-Ethoxy-2,6-difluorobenzylamine adds another layer of utility. It can serve as a lipophilic hydrogen bond acceptor and can potentially be a site for late-stage functionalization or a point of metabolic cleavage if desired for a prodrug strategy.
Use in Agrochemicals and Materials Science
Beyond pharmaceuticals, fluorinated organic compounds are crucial in the development of modern agrochemicals and advanced materials.[6] The enhanced stability and unique electronic properties imparted by the difluoro-ethoxy-benzyl moiety can be leveraged in the design of novel pesticides, herbicides, and polymers with improved performance and environmental profiles.[6]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Ethoxy-2,6-difluorobenzylamine is not widely available. However, based on the data for its structural isomers, such as 2,4-difluorobenzylamine, the following precautions should be taken:
-
Hazard Identification: Assumed to be a hazardous substance. It may cause skin and eye irritation or burns and could be harmful if inhaled or ingested.[10]
-
Handling:
-
Storage:
Conclusion
4-Ethoxy-2,6-difluorobenzylamine represents a valuable and versatile building block for organic synthesis. While specific literature on this compound is sparse, its structural features, when compared to well-documented analogues, point to significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms and an ethoxy group on the benzylamine scaffold provides a powerful tool for fine-tuning the properties of target molecules. The proposed synthetic routes offer a practical pathway for its preparation, opening the door for its broader investigation and application by researchers and drug development professionals.
References
- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.
-
The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. Available at: [Link]
- CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents.
-
2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. Available at: [Link]
- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.
-
Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
Novel Inhibitors of RANKL-induced Osteoclastogenesis: Design, Synthesis, and Biological Evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][8][12]oxazine-2,4(3H)-diones - PubMed. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available at: [Link]
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Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. Available at: [Link]
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Recent Advances in the Synthetic Application of Difluorocarbene - Semantic Scholar. Available at: [Link]
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- 4. CAS 1092461-39-6 | 4656-3-90 | MDL MFCD11519383 | 4-Ethoxy-2,6-difluorobenzylamine | SynQuest Laboratories [synquestlabs.com]
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"4-Ethoxy-2,6-difluorobenzylamine" for novel compound synthesis
This guide outlines the technical synthesis, properties, and application logic for 4-Ethoxy-2,6-difluorobenzylamine , a specialized fluorinated building block.[1]
Executive Summary & Strategic Value
4-Ethoxy-2,6-difluorobenzylamine is a high-value pharmacophore used in the development of kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its structural value lies in the 2,6-difluoro substitution pattern , which confers three critical advantages in drug design:
-
Metabolic Stability: The fluorine atoms at the 2 and 6 positions block the metabolically labile ortho positions and sterically protect the benzylic carbon from rapid oxidation.
-
Conformational Control: The ortho-fluorines induce a specific torsion angle relative to the benzylic amine, often locking the side chain into a bioactive conformation via intramolecular hydrogen bonding or dipole repulsion.[1]
-
Electronic Modulation: The 4-ethoxy group acts as a lipophilic electron donor (via resonance), balancing the strong electron-withdrawing nature of the difluoro motif, which tunes the pKa of the benzylic amine.[1]
Retrosynthetic Analysis & Pathway Design
The synthesis is best approached via the reduction of the corresponding benzonitrile. This route avoids the over-alkylation issues common in direct alkylation of benzyl halides and provides a scalable, industrial-friendly pathway.[1]
Strategic Routes
-
Route A (The SNAr "Process" Route): Utilizes 2,4,6-trifluorobenzonitrile.[1] This is the most efficient pathway, leveraging the high reactivity of the para-fluorine towards nucleophilic aromatic substitution (SNAr).[1]
-
Route B (The Phenol "Classic" Route): Starts from 2,6-difluoro-4-hydroxybenzonitrile.[1] This is a robust alternative if the trifluoro precursor is unavailable, utilizing standard Williamson ether synthesis.[1]
Figure 1: Retrosynthetic logic flow. Route A is preferred for atom economy and step count.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-2,6-difluorobenzonitrile
This step differentiates the two routes.[1] Route A is described below as the primary industrial recommendation due to its convergent nature.
Rationale: In 2,4,6-trifluorobenzonitrile, the nitrile group is strongly electron-withdrawing.[1] Nucleophilic attack by ethoxide occurs selectively at the 4-position (para to the nitrile) because the resulting Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the nitrile group.
Protocol (Route A - SNAr Method)
-
Reagents:
-
2,4,6-Trifluorobenzonitrile (1.0 eq)[1]
-
Sodium Ethoxide (1.05 eq) [Freshly prepared or 21% wt in EtOH]
-
Ethanol (anhydrous, 10 volumes)
-
-
Procedure:
-
Charge a reaction vessel with anhydrous ethanol and cool to 0°C.
-
Add 2,4,6-trifluorobenzonitrile with stirring.[1]
-
Add Sodium Ethoxide solution dropwise over 30 minutes, maintaining internal temperature < 5°C to prevent bis-substitution.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC for consumption of starting material.
-
Quench: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.[1]
-
Yield Expectation: 85-95%.
-
Step 2: Reduction to 4-Ethoxy-2,6-difluorobenzylamine
The reduction of the nitrile to the primary amine requires care to prevent the formation of secondary amines (dimerization). The use of ammonia suppresses this side reaction.
Protocol (Catalytic Hydrogenation)
-
Reagents:
-
Procedure:
-
Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]
-
Load the autoclave/pressure reactor with the nitrile substrate and solvent (10-15 volumes).[1]
-
Add the catalyst carefully.
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[1]
-
Pressurize to 5–10 bar (70–145 psi) with H2.
-
Stir at 40–50°C for 6–12 hours.
-
Work-up: Depressurize and purge with Nitrogen. Filter the catalyst through a Celite pad (Caution: Keep catalyst wet to prevent ignition).[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The amine can be converted to its Hydrochloride salt (using HCl in Dioxane/Ether) for long-term storage and higher purity.[1]
-
Yield Expectation: 80-90%.
-
Analytical Characterization & Quality Control
To validate the synthesis, the following analytical markers should be met.
| Test | Method | Expected Result / Specification |
| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |
| Identity | 1H NMR (400 MHz, DMSO-d6) | δ 1.35 (t, 3H, -CH3), 3.75 (s, 2H, Ar-CH2-NH2), 4.10 (q, 2H, -OCH2-), 6.80 (d, 2H, Ar-H).[1] Broad singlet at ~2.0 ppm for NH2 (exchangeable).[1] |
| Identity | 19F NMR | Single peak at ~ -115 ppm (triplet splitting pattern due to H-coupling).[1] |
| Appearance | Visual | Clear colorless liquid (free base) or White crystalline solid (HCl salt).[1] |
| Water Content | Karl Fischer | < 0.5% (Critical for subsequent coupling reactions).[1] |
Application Case Study: Amide Coupling
A common application of this amine is coupling with a carboxylic acid core to form a drug scaffold.
Scenario: Coupling with a heteroaromatic acid (e.g., a pyrazole carboxylic acid).[1]
-
Challenge: The 2,6-difluoro substitution creates steric hindrance around the amine, potentially slowing down nucleophilic attack.[1]
-
Solution: Use high-activity coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1]
Figure 2: Optimized coupling workflow for sterically hindered difluorobenzylamines.
Safety & Handling
-
Fluorinated Intermediates: While generally stable, fluorinated benzonitriles can be toxic if ingested.[1] Use standard PPE.
-
Hydrogenation: The reduction step involves pressurized hydrogen and pyrophoric catalysts. Ensure the reactor is properly grounded and located in a blast-proof enclosure if scaling up (>100g).[1]
-
Storage: The free amine absorbs CO2 from the air (forming carbamates).[1] Store under Argon or as the HCl salt.
References
-
Nucleophilic Substitution on Fluorinated Benzonitriles
-
Mechanism & Regioselectivity: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles." Journal of Fluorine Chemistry. (General reference for SNAr on polyfluoroarenes).[1]
-
-
Reduction Protocols
-
Catalytic Hydrogenation of Nitriles: "Preparation of 2,4-difluorobenzylamine."[1] ChemicalBook / Patent WO2020152711.
-
-
Precursor Synthesis
-
General Properties of Fluorinated Amines
-
Medicinal Chemistry Applications: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Inhibitors Using 4-Ethoxy-2,6-difluorobenzylamine
Introduction: The Strategic Value of the 4-Ethoxy-2,6-difluorobenzylamine Scaffold in Medicinal Chemistry
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this endeavor, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 4-Ethoxy-2,6-difluorobenzylamine has emerged as a particularly valuable scaffold for the synthesis of novel inhibitors. The strategic incorporation of fluorine atoms at the ortho positions of the benzyl ring can significantly influence the molecule's properties. This substitution can enhance metabolic stability by blocking sites susceptible to oxidation, modulate the pKa of the benzylamine, and promote favorable interactions with target proteins.[1] Furthermore, the para-ethoxy group provides an additional point for hydrogen bonding and can be tailored to optimize solubility and cell permeability.
This guide provides detailed protocols for the utilization of 4-Ethoxy-2,6-difluorobenzylamine in the synthesis of three major classes of potential inhibitors: amides, ureas/thioureas, and N-substituted benzylamines. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of their specific target molecules.
Physicochemical Properties of 4-Ethoxy-2,6-difluorobenzylamine
A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C9H11F2NO | - |
| Molecular Weight | 187.19 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Core Synthetic Protocols
The primary amino group of 4-Ethoxy-2,6-difluorobenzylamine serves as a versatile handle for a variety of chemical transformations. The following protocols detail key synthetic routes for generating diverse libraries of potential inhibitors.
Protocol 1: Amide Bond Formation via Carbodiimide-Mediated Coupling
Amide bonds are prevalent in a vast number of biologically active molecules. The following protocol describes a general and robust method for the coupling of 4-Ethoxy-2,6-difluorobenzylamine with a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) is recommended to minimize racemization and improve reaction efficiency.[2][3]
Reaction Scheme:
Amide Synthesis Workflow
Materials:
-
4-Ethoxy-2,6-difluorobenzylamine
-
Carboxylic acid of interest (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, for carboxylic acid salts)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).
-
Activation: To the stirred solution, add DCC (1.1 eq.) portion-wise at 0 °C (ice bath). A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Amine Addition: Add 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) to the reaction mixture. If the carboxylic acid is used as a salt, add DIPEA (1.2 eq.).
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the product is not acid-sensitive), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Expert Insights: The steric hindrance from the two ortho-fluoro substituents on the benzylamine may slow the reaction rate. If the reaction is sluggish, consider using a more potent activating agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA in DMF.[4]
Protocol 2: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores known to form strong hydrogen bond interactions with biological targets.[5] The synthesis of these derivatives from 4-Ethoxy-2,6-difluorobenzylamine is straightforward, involving reaction with an isocyanate or isothiocyanate, respectively.
Reaction Scheme:
Urea/Thiourea Synthesis Workflow
Materials:
-
4-Ethoxy-2,6-difluorobenzylamine
-
Isocyanate (R-NCO) or Isothiocyanate (R-NCS) of interest
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Isocyanate/Isothiocyanate Addition: To the stirred solution, add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-4 hours. Monitor the progress by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Expert Insights: This reaction is generally high-yielding and clean. The primary consideration is the purity of the starting isocyanate or isothiocyanate, as impurities can lead to side products.
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or aryl substituents on the nitrogen atom. This two-step, one-pot procedure involves the initial formation of an imine between 4-Ethoxy-2,6-difluorobenzylamine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[6]
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
4-Ethoxy-2,6-difluorobenzylamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE (approx. 0.1 M). Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure secondary amine.
Expert Insights: The ortho-difluoro substitution may hinder imine formation. If the reaction is slow, the use of a dehydrating agent such as molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) may be beneficial. For less reactive ketones, extending the reaction time or gentle heating may be necessary.
Conclusion
4-Ethoxy-2,6-difluorobenzylamine is a versatile and promising building block for the synthesis of novel inhibitors. The protocols provided herein for amide bond formation, urea/thiourea synthesis, and reductive amination offer robust and adaptable methods for generating diverse libraries of compounds for biological screening. The unique electronic and steric properties conferred by the difluoro and ethoxy substituents provide a strong foundation for the design of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and explore the full potential of this valuable scaffold in drug discovery.
References
-
Synthesis of 2,6-Difluorobenzylamine hydrochloride. PrepChem.com. [Link]
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA. [Link]
-
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]
-
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]
-
Organic Compounds with Biological Activity. MDPI. [Link]
-
20.10 Synthesis and Reactions of Amides. Organic Chemistry - YouTube. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases. ResearchGate. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]
-
Preparation of amides using DCC (video). Khan Academy. [Link]
-
N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC - NIH. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]
-
Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. PubMed. [Link]
-
Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. [Link]
-
Recent advances in design of new urease inhibitors: A review. PMC - PubMed Central. [Link]
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- 4. growingscience.com [growingscience.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Amidation of 4-Ethoxy-2,6-difluorobenzylamine: Strategies and Protocols for a Challenging Coupling
An Application Guide for Researchers
Overview and Strategic Considerations
4-Ethoxy-2,6-difluorobenzylamine is a valuable building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by its substituted phenyl ring. The ethoxy group can engage in key hydrogen bond interactions, while the fluorine atoms often enhance metabolic stability and binding affinity. However, the very features that make this compound attractive also present a significant synthetic challenge, particularly in one of the most fundamental reactions in medicinal chemistry: amidation.
The primary difficulty arises from the structural and electronic properties of the amine. The two fluorine atoms positioned ortho to the aminomethyl group create a sterically congested environment around the nitrogen atom.[1][2] Furthermore, the strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the benzylamine, rendering it less reactive towards activated carboxylic acids. Consequently, standard amidation protocols may prove inefficient, leading to low yields, sluggish reactions, or failure to proceed altogether.[1]
This guide provides a detailed analysis of robust and field-proven methodologies for the successful amidation of 4-Ethoxy-2,6-difluorobenzylamine. We will explore the causality behind protocol choices, offering three reliable methods ranging from modern peptide coupling reagents to classic acyl chloride activation. Each protocol is designed as a self-validating system, complete with mechanistic insights and troubleshooting advice to empower researchers in their synthetic endeavors.
The Challenge: Steric and Electronic Effects
The successful formation of an amide bond hinges on the nucleophilic attack of the amine on an activated carboxylate species. For 4-Ethoxy-2,6-difluorobenzylamine, this process is hampered by two key factors:
-
Steric Hindrance: The ortho-fluorine atoms physically obstruct the path of the incoming activated acid, slowing the rate of the crucial bond-forming step. This is a common issue in the synthesis of sterically hindered amides.[2][3]
-
Reduced Nucleophilicity: Fluorine is the most electronegative element, and its presence on the aromatic ring inductively withdraws electron density from the benzylamine's nitrogen atom. This electronic deactivation makes the amine a weaker nucleophile, requiring more potent activation of the carboxylic acid coupling partner.[1]
Addressing these combined effects requires a careful selection of coupling reagents and reaction conditions designed to overcome high activation energy barriers.
Workflow for Selecting an Amidation Strategy
The choice of amidation protocol depends on the substrate's complexity, stability, and the scale of the reaction. The following workflow provides a general decision-making framework.
Caption: Decision workflow for amidation of the title compound.
Comparative Analysis of Recommended Protocols
The following table summarizes the key parameters and considerations for the three detailed protocols. This allows for a quick comparison to select the most appropriate method for your specific carboxylic acid and experimental constraints.
| Feature | Method 1: HATU Coupling | Method 2: EDC/HOBt Coupling | Method 3: Acyl Chloride |
| Coupling Reagent | HATU | EDC (or EDCI) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| Additive | None required (HOAt is part of HATU) | HOBt (or HOAt, Oxyma) | None |
| Base | Non-nucleophilic amine (DIPEA, TEA) | DIPEA, TEA | Pyridine, TEA, or excess amine |
| Typical Solvent | DMF, DCM, ACN | DCM, DMF | DCM, THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | 1 - 4 hours (after acyl chloride formation) |
| Pros | - High efficiency for hindered amines[1][4]- Low risk of racemization[5]- Fast reaction times | - Cost-effective- Water-soluble urea byproduct (easy removal)[6] | - Highly reactive intermediate- Effective for unreactive acids |
| Cons | - High cost- Reagent can be moisture-sensitive | - Slower than HATU- Risk of N-acylurea side product[6]- HOBt has explosive properties in anhydrous form[6] | - Two-step process[7][8]- Acyl chloride can be unstable- Harsh conditions may not suit sensitive substrates |
Protocol 1: High-Efficiency Coupling with HATU
This is often the go-to method for challenging amide couplings due to the high reactivity of the OAt-active ester intermediate formed in situ.[5] HATU is particularly effective for coupling sterically demanding partners.[4]
Mechanistic Rationale
The reaction proceeds via a well-defined pathway.[9] A non-nucleophilic base deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The sterically hindered 4-Ethoxy-2,6-difluorobenzylamine then attacks this active ester, which has a lower steric profile than other activated intermediates, to yield the final amide.[9]
Caption: Simplified mechanism of HATU-mediated amidation.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Addition of Amine and Base: Add 4-Ethoxy-2,6-difluorobenzylamine (1.05 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add HATU (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid.[6] The addition of HOBt is crucial as it forms a more reactive HOBt-ester, minimizes a key side reaction (N-acylurea formation), and reduces the risk of racemization if the carboxylic acid has a chiral center.[5]
Detailed Experimental Protocol
-
Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M).
-
Addition of Amine: Add 4-Ethoxy-2,6-difluorobenzylamine (1.05 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add EDC hydrochloride (1.2 eq.) in one portion. If desired, a tertiary amine base like DIPEA or Triethylamine (TEA) (1.2 eq) can be added.[6]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash with 1M HCl (or 5% citric acid), followed by saturated aqueous NaHCO₃, and finally brine. The aqueous washes effectively remove the water-soluble urea byproduct and excess HOBt/EDC.[6]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography.
Protocol 3: The Classical Acyl Chloride Method
For particularly unreactive carboxylic acids or when modern coupling reagents fail, conversion to a highly electrophilic acyl chloride can be an effective strategy.[7] This is a two-step process that requires careful handling due to the moisture-sensitive nature of the intermediate.[8]
Detailed Experimental Protocol
Step A: Formation of the Acyl Chloride
-
Reagent Setup: In a fume hood, add the carboxylic acid (1.0 eq.) to a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Dissolution: Add anhydrous DCM or Toluene as the solvent.
-
Chlorination: Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) or oxalyl chloride (1.5 eq.) with a catalytic drop of DMF.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours until gas evolution ceases.
-
Isolation: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[8]
Step B: Amidation with the Acyl Chloride
-
Amine Solution: In a separate dry flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) and a suitable base such as Triethylamine or Pyridine (2.2 eq.) in anhydrous DCM.[8][10] One equivalent of the base neutralizes the HCl byproduct.[10]
-
Cooling: Cool the amine solution to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by silica gel chromatography or recrystallization.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. PubMed Central (PMC). [Link]
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Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]
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Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), NIH. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed, NIH. [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions. organic-reaction.com. [Link]
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Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
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Chemistry of Acid Halides. LibreTexts Chemistry. [Link]
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Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
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TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/D3OB01943H. [Link]
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Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. [Link]
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
synthesis of amides from acid chlorides. YouTube. [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PubMed Central (PMC), NIH. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
What is the correct order of addition for EDCI and HOBt?. Reddit. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
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Application Note: A Robust HPLC Purification Protocol for 4-Ethoxy-2,6-difluorobenzylamine
Abstract
This comprehensive application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) protocol for the purification of the pharmaceutical intermediate, 4-Ethoxy-2,6-difluorobenzylamine. As a substituted aromatic amine, this compound presents unique challenges in purification, including potential for peak tailing and the need for precise control of mobile phase conditions. This guide provides a step-by-step methodology, from initial sample preparation to post-purification analysis, grounded in the fundamental principles of reversed-phase chromatography. We will explore the critical role of mobile phase pH, the selection of an appropriate stationary phase, and strategies for optimizing separation to achieve high purity and yield. Furthermore, this document offers insights into method validation and troubleshooting common issues encountered during the purification of basic compounds.
Introduction: The Significance of Purifying 4-Ethoxy-2,6-difluorobenzylamine
4-Ethoxy-2,6-difluorobenzylamine is a key building block in the synthesis of various pharmaceutical compounds. The presence of two fluorine atoms and an ethoxy group on the benzylamine core can impart desirable physicochemical properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved binding affinity to biological targets.[1] Consequently, ensuring the high purity of this intermediate is paramount to the safety and efficacy of the resulting drug substance.
The primary amino group in 4-Ethoxy-2,6-difluorobenzylamine makes it a basic compound, which can lead to challenging chromatographic behavior, most notably peak tailing due to interactions with residual silanols on silica-based stationary phases.[2][3] This protocol is designed to mitigate these effects and provide a reliable method for obtaining this intermediate in a highly purified form, suitable for downstream applications in drug discovery and development.
Understanding the Physicochemical Properties of the Analyte
While specific experimental data for 4-Ethoxy-2,6-difluorobenzylamine is not extensively published, we can infer its properties from structurally similar compounds like 2,6-Difluorobenzylamine and 2,6-Difluoro-4-methoxybenzylamine. These related structures suggest that our target molecule is a small, relatively polar aromatic amine.
| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC |
| Molecular Weight | ~187.2 g/mol | Small molecule suitable for reversed-phase HPLC. |
| pKa (of the amine) | Estimated to be around 8-9 | The basic nature of the amine group is a critical factor. Mobile phase pH must be carefully controlled to ensure the analyte is in a single ionic form (protonated) to achieve sharp, symmetrical peaks.[4][5] |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Suitable for retention on a C18 stationary phase. |
| UV Absorbance | Expected λmax ~260-280 nm | The substituted benzene ring will exhibit UV absorbance, allowing for detection with a standard UV detector. The exact maximum absorbance should be determined experimentally.[6][7][8][9] |
Table 1: Estimated Physicochemical Properties of 4-Ethoxy-2,6-difluorobenzylamine and their Chromatographic Implications.
HPLC Purification Workflow
The overall workflow for the purification of 4-Ethoxy-2,6-difluorobenzylamine is outlined below. Each step is detailed in the subsequent sections.
Figure 1: General workflow for the HPLC purification of 4-Ethoxy-2,6-difluorobenzylamine.
Detailed Experimental Protocol
This protocol is designed for a preparative reversed-phase HPLC system equipped with a UV detector.
Materials and Reagents
-
Crude 4-Ethoxy-2,6-difluorobenzylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), 99.5% purity
-
Methanol (for sample dissolution and cleaning)
-
0.45 µm syringe filters
HPLC System and Column
| Parameter | Specification | Rationale |
| HPLC System | Preparative HPLC with gradient capability and UV detector | Necessary for separating compounds with different polarities and for monitoring the elution. |
| Stationary Phase | C18 silica-based column (e.g., 10 µm particle size, 150 x 21.2 mm) | C18 provides good retention for moderately lipophilic compounds. A wider diameter column is used for preparative scale purification. |
| Detector | UV-Vis Detector | Allows for monitoring of the aromatic analyte. |
Table 2: Recommended HPLC System and Column Specifications.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
Causality: The addition of a small amount of TFA (0.1%) to the mobile phase serves two critical purposes. Firstly, it lowers the pH of the mobile phase to approximately 2.[10] At this acidic pH, the basic amine group of the analyte will be protonated, existing as a single ionic species. This prevents peak broadening and tailing that can occur when the analyte is in a mixed ionic state.[4][5] Secondly, TFA acts as an ion-pairing agent, further improving peak shape.[10]
Sample Preparation
-
Dissolve the crude 4-Ethoxy-2,6-difluorobenzylamine in a minimal amount of a suitable solvent. A 50:50 mixture of methanol and water is a good starting point.
-
The final concentration should be determined based on the loading capacity of the preparative column. A starting concentration of 10-20 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
HPLC Method Parameters
| Parameter | Value | Rationale |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | Adjust flow rate according to the column dimensions. |
| Column Temperature | 25 °C | Room temperature is generally sufficient. Temperature can be optimized to improve separation. |
| Detection Wavelength | 265 nm | Based on the expected absorbance of substituted benzylamines. This should be optimized by running a UV scan of the analyte. |
| Injection Volume | 1-5 mL | Dependent on the sample concentration and column size. |
| Gradient Elution | See Table 3 | A gradient is used to effectively separate the target compound from impurities with different polarities. |
Table 3: HPLC Method Parameters.
Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Table 4: Gradient Elution Program.
Rationale for the Gradient: The initial low percentage of organic solvent (10% Acetonitrile) ensures that the compound binds to the C18 column. The gradual increase in acetonitrile concentration over 30 minutes allows for the separation of compounds based on their hydrophobicity. The high organic phase at the end of the gradient serves to elute any strongly retained impurities and clean the column. The final re-equilibration step prepares the column for the next injection.[11]
Fraction Collection
Begin collecting fractions as the main peak of interest starts to elute. The collection can be done manually or using an automated fraction collector triggered by the UV signal.
Method Validation and Purity Analysis
A developed HPLC method should be validated to ensure it is fit for its intended purpose.[12][13][14][15]
Purity Analysis of Collected Fractions
-
Analyze a small aliquot of each collected fraction using an analytical HPLC system.
-
Use a similar, but faster, gradient method on an analytical C18 column (e.g., 4.6 mm ID).
-
Pool the fractions that show a single, sharp peak corresponding to the target compound with a purity of >98%.
Post-Purification Processing
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution containing the TFA salt of the amine can be lyophilized to obtain the purified compound as a solid. Alternatively, the free base can be obtained by neutralizing the solution with a base (e.g., sodium bicarbonate) and extracting the product with an organic solvent, followed by drying and evaporation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Mobile phase pH is too close to the pKa of the amine.- Secondary interactions with residual silanols. | - Ensure the mobile phase contains 0.1% TFA.- Consider using a column with advanced end-capping.[2][3][16] |
| Peak Broadening | - Column overload.- Extra-column volume. | - Reduce the injection volume or sample concentration.- Use shorter tubing with a smaller internal diameter between the injector and the column.[3] |
| Poor Resolution | - Inappropriate gradient slope. | - Optimize the gradient by making it shallower to increase the separation between closely eluting peaks. |
| Split Peaks | - Sample solvent is much stronger than the initial mobile phase.- Column void. | - Dissolve the sample in a solvent similar in strength to the initial mobile phase.- If a void is suspected, the column may need to be repacked or replaced.[3][16] |
Table 5: Troubleshooting Guide for HPLC Purification of 4-Ethoxy-2,6-difluorobenzylamine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of 4-Ethoxy-2,6-difluorobenzylamine. By carefully controlling the mobile phase pH through the use of trifluoroacetic acid and employing a suitable reversed-phase C18 column, researchers can achieve high purity of this important pharmaceutical intermediate. The provided guidelines for method development, validation, and troubleshooting will serve as a valuable resource for scientists in the pharmaceutical industry.
References
- Process for the purification of aromatic amines.
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
UV- vis absorption spectra of the benzylamine reaction system with or... ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
2,6-Difluoro-4-methoxybenzylamine. PubChem. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]
-
A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH. [Link]
-
How does pH affect the results of HPLC results? Quora. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]
-
HPLC Troubleshooting Guide. Agilent. [Link]
-
UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Reddit. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. CSIC. [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link]
-
Room-temperature UV–vis absorption spectra of benzylamine (1),... ResearchGate. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Protocol for N-alkylation of "4-Ethoxy-2,6-difluorobenzylamine"
Executive Summary
This guide details the protocol for the N-alkylation of 4-Ethoxy-2,6-difluorobenzylamine , a specialized building block often utilized in medicinal chemistry for its metabolic stability and bioisosteric properties.
The presence of the 2,6-difluoro motif creates a unique steric and electronic environment known as the "ortho-fluorine cage." While the 4-ethoxy group enhances nucleophilicity via resonance donation, the flanking fluorines impose steric hindrance that complicates standard
Chemo-Structural Analysis & Mechanistic Logic
To optimize the reaction, one must understand the substrate's competing forces:
-
Steric Hindrance (The "Cage"): The fluorine atoms at positions 2 and 6 create significant steric bulk around the benzylic carbon. This retards the approach of bulky electrophiles, making direct alkylation sluggish and requiring higher temperatures, which paradoxically increases side reactions.
-
Electronic Push-Pull:
-
2,6-Difluoro: Inductively electron-withdrawing (
-withdrawing), lowering the pKa of the amine (predicted ~8.2 vs. ~9.3 for benzylamine), theoretically reducing basicity. -
4-Ethoxy: Strongly electron-donating via resonance (
-donating). This counteracts the inductive withdrawal, restoring significant nucleophilicity to the nitrogen.
-
-
The Over-Alkylation Risk: Because the 4-ethoxy group maintains the amine's nucleophilicity, once a mono-alkyl product is formed, it remains reactive. In direct alkylation with halides, the resulting secondary amine is often more nucleophilic than the primary starting material, leading to rapid formation of tertiary amines (over-alkylation).
Decision Logic & Workflow
The following decision tree illustrates the selection process for the optimal synthetic route.
Figure 1: Strategic decision tree for selecting the alkylation method based on electrophile availability.
Protocol A: Reductive Amination (Primary Recommendation)
Objective: Selective mono-alkylation using Sodium Triacetoxyborohydride (STAB).
Mechanism: Formation of an imine/iminium species followed by in-situ selective reduction.[1] STAB is preferred over
Reagents & Materials
-
Substrate: 4-Ethoxy-2,6-difluorobenzylamine (1.0 equiv).
-
Electrophile: Aldehyde (1.05 – 1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Procedure
-
Imine Formation:
-
In a clean, dry round-bottom flask under
atmosphere, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 equiv) in DCE (0.2 M concentration). -
Add the Aldehyde (1.05 equiv).
-
Add Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial here to protonate the imine, facilitating reduction, especially given the steric bulk of the 2,6-difluoro group.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
). -
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
-
-
Work-up:
-
Quench reaction with saturated aqueous
(careful, foaming will occur). -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).
-
Protocol B: Direct Alkylation (Secondary Option)
Objective: Alkylation using alkyl halides when aldehydes are not viable. Risk Management: To prevent bis-alkylation, we utilize the "dilution principle" and a weak base.
Reagents
-
Substrate: 4-Ethoxy-2,6-difluorobenzylamine (1.0 equiv).
-
Electrophile: Alkyl Bromide/Iodide (0.9 equiv). Note: Use slight deficit of electrophile to ensure unreacted material is the starting amine, which is easier to separate than the bis-alkylated byproduct.
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure
-
Preparation:
-
Dissolve 4-Ethoxy-2,6-difluorobenzylamine in ACN (0.1 M, dilute conditions favor mono-alkylation).
-
Add
(powdered, dry).
-
-
Addition:
-
Add the Alkyl Halide (0.9 equiv) dropwise at RT.
-
Optimization: If the reaction is sluggish due to the 2,6-difluoro sterics, heat to 50°C. Avoid reflux if possible to minimize over-alkylation.
-
Finkelstein Modification: If using an Alkyl Chloride, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive Alkyl Iodide in situ.
-
-
Work-up:
-
Filter off solids (
). -
Concentrate filtrate. Partition between EtOAc and Water.
-
Quantitative Comparison of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Selectivity (Mono vs Bis) | High (>95:5) | Moderate (70:30 typical) |
| Reaction Kinetics | Fast (Imine formation is rapid) | Slow (Steric hindrance affects |
| Purification Difficulty | Low (Clean profile) | High (Separating mono/bis/SM) |
| Reagent Stability | STAB is moisture sensitive | Alkyl halides are generally stable |
| Scope | Requires Aldehyde/Ketone | Requires Alkyl Halide |
Analytical Control & Troubleshooting
Signaling Pathway for Troubleshooting:
Figure 2: Troubleshooting logic for common reaction failures.
QC Parameters:
-
NMR: Look for the disappearance of the benzylic
singlet (~3.8 ppm) and appearance of the secondary amine signal. The 2,6-fluorines will split the benzylic protons into a triplet ( ) in high-field NMR. -
MS: Monitor for
. Be aware that the 4-ethoxy group adds significant mass (+44 Da vs H).
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
BenchChem Technical Data. (2025). "2,4-Difluorobenzylamine: Structure and Properties." (Used as proxy for 2,6-difluoro physicochemical data).
-
ACS Green Chemistry Institute. "Avoiding Over-alkylation of Amines." Reagent Guides.
Sources
Application & Methodology Guide: 4-Ethoxy-2,6-difluorobenzylamine in PET Ligand Development
Abstract
This document provides a comprehensive technical guide on the strategic use of the 4-Ethoxy-2,6-difluorobenzylamine scaffold in the development of novel Positron Emission Tomography (PET) radioligands. While not a radiolabeling precursor itself, this benzylamine derivative serves as a critical starting material for multi-step syntheses of precursors tailored for late-stage [¹⁸F]-fluorination. We explore the chemical rationale for its use, detailing the synthesis of a hypothetical, yet plausible, nitro-functionalized precursor designed for Aromatic Nucleophilic Substitution (S_NAr). This guide furnishes detailed, field-proven protocols for precursor synthesis, automated radiolabeling, stringent quality control, and preclinical evaluation workflows. The methodologies are presented to ensure scientific robustness and reproducibility for researchers in radiopharmaceutical sciences and drug development.
Introduction: The Strategic Value of the 4-Ethoxy-2,6-difluorobenzylamine Scaffold
Positron Emission Tomography (PET) is a premier molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The power of PET is fundamentally dependent on the development of highly specific and selective radiotracers.[3] Fluorine-18 is the most utilized radionuclide for PET tracer development, owing to its favorable 109.8-minute half-life, low positron energy (0.635 MeV), and well-established production and labeling chemistries.[3][4]
The 4-Ethoxy-2,6-difluorobenzylamine scaffold presents a unique combination of structural features that make it an attractive, though advanced, starting point for novel PET ligands targeting a variety of biological systems:
-
Activated Aromatic System: The two fluorine atoms ortho to the benzylamine group are strongly electron-withdrawing. While the para-ethoxy group is electron-donating, the cumulative effect of the ortho-fluorines can still render the ring susceptible to modification, particularly for creating a precursor suitable for a subsequent S_NAr reaction.
-
Lipophilicity Modulation: The ethoxy group provides a moderate increase in lipophilicity, a critical parameter that influences blood-brain barrier (BBB) penetration, non-specific binding, and overall pharmacokinetic profile. This moiety can be crucial for tuning the properties of a potential central nervous system (CNS) PET tracer.
-
Synthetic Handle: The primary amine of the benzylamine group serves as a versatile nucleophilic handle. It allows for straightforward covalent linkage to other pharmacophores, targeting vectors, or linkers through amide bond formation, reductive amination, or other established conjugation chemistries.
This guide will use a hypothetical target—a novel kinase implicated in neuroinflammation—to illustrate a complete development workflow, starting from 4-Ethoxy-2,6-difluorobenzylamine.
Part 1: Precursor Synthesis Strategy
The core challenge in using 4-Ethoxy-2,6-difluorobenzylamine is converting it into a direct precursor for [¹⁸F]-radiolabeling. Direct labeling is not feasible; therefore, a multi-step synthesis is required to introduce a suitable leaving group for the S_NAr reaction. Our strategy involves converting the starting material into a derivative with a nitro group, a powerful electron-withdrawing group, positioned to activate the ring for [¹⁸F]-fluoride substitution.
Let us define our hypothetical final ligand as [¹⁸F]FED-KinaseInhib and its direct labeling precursor as Precursor-1 .
Rationale for Precursor Design
To achieve an efficient S_NAr reaction with [¹⁸F]fluoride, the aromatic ring must be sufficiently electron-deficient.[5] By introducing a nitro group (-NO₂) ortho or para to the position where the [¹⁸F]fluorine will be placed, we dramatically increase the rate and efficiency of the radiolabeling reaction. Our synthetic protocol will aim to replace one of the existing fluorine atoms with the nitro group, which will then be displaced by [¹⁸F]fluoride in the final labeling step.
Protocol: Synthesis of N-(4-ethoxy-2-fluoro-6-nitrophenyl)methyl)-TargetingMoiety (Precursor-1)
This protocol outlines a plausible, multi-step synthesis from the starting material to the final non-radioactive precursor.
Step 1: Protection of the Amine
-
Rationale: The primary amine is reactive and would interfere with subsequent nitration steps. Protection with a Boc (tert-butyloxycarbonyl) group is a standard and easily reversible method.
-
Dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq) in dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Nitration of the Aromatic Ring
-
Rationale: This is the key step to install the activating nitro group. The 2,6-difluoro substitution pattern directs the nitration.
-
Cool a solution of fuming nitric acid in concentrated sulfuric acid to 0°C.
-
Slowly add the Boc-protected intermediate from Step 1 to the cooled nitrating mixture.
-
Maintain the temperature at 0-5°C and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic extracts, dry over Na₂SO₄, and purify by column chromatography to isolate the desired nitro-substituted product.
Step 3: Deprotection of the Amine
-
Rationale: The Boc group must be removed to free the amine for coupling to the kinase-targeting moiety.
-
Dissolve the nitro-substituted intermediate from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq).
-
Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Evaporate the solvent and TFA under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract the free amine.
Step 4: Coupling with Targeting Moiety
-
Rationale: This final step forms the complete precursor molecule. We assume the "TargetingMoiety" has a carboxylic acid functional group for amide bond formation.
-
Dissolve the deprotected amine from Step 3 (1.0 eq) and the targeting moiety carboxylic acid (1.0 eq) in DMF.
-
Add a peptide coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir at room temperature overnight.
-
Dilute with water and extract the product with ethyl acetate.
-
Purify the final precursor, Precursor-1 , using preparative HPLC. Characterize thoroughly by ¹H-NMR, ¹³C-NMR, and HRMS.
Part 2: [¹⁸F]-Radiolabeling & Quality Control
This section details the automated radiosynthesis of [¹⁸F]FED-KinaseInhib from Precursor-1 . The protocol is designed for a commercial automated synthesis module (e.g., GE TRACERLab or similar).[6]
Workflow for Automated Radiosynthesis
The entire process, from receiving the [¹⁸F]fluoride to the final formulated product, should take approximately 70-90 minutes.[6][7]
Caption: Automated radiosynthesis workflow for [¹⁸F]FED-KinaseInhib.
Detailed Protocol: Automated Synthesis
-
[¹⁸F]Fluoride Trapping & Elution:
-
Aqueous [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction is delivered from the cyclotron.[8]
-
The activity is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂.₂.₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Causality: K₂.₂.₂ is a cryptand that chelates the K⁺ ion, liberating a highly nucleophilic, "naked" fluoride anion essential for the S_NAr reaction.[9]
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with heating (95-110°C). Two to three additions of anhydrous acetonitrile are used to ensure the complete removal of water, which would otherwise inhibit the nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
A solution of Precursor-1 (typically 1-2 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]F-K₂.₂.₂ complex.
-
The reaction vessel is sealed and heated to 130-150°C for 10-15 minutes.
-
Causality: High temperature is required to overcome the activation energy of the S_NAr reaction on the electron-rich aromatic system. DMSO is an ideal polar aprotic solvent for this reaction.
-
-
Purification:
-
The reaction is quenched by adding water and the crude mixture is loaded onto a semi-preparative HPLC column (e.g., C18).
-
The product peak, identified by a UV detector (at the wavelength of the non-radioactive standard) and an in-line radioactivity detector, is collected.
-
Causality: HPLC purification is critical to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and any side products, ensuring high radiochemical purity.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak).
-
The cartridge traps the radiolabeled product while aqueous solvents pass through.
-
The final product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control (QC) Protocol
Each batch must be validated against a set of QC specifications before release for preclinical use.
| Parameter | Method | Specification | Rationale |
| Identity | Analytical Radio-HPLC | Co-elution with non-radioactive reference standard | Confirms the radioactive peak is the correct compound. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Ensures that the vast majority of radioactivity comes from the desired tracer, minimizing off-target signal.[9] |
| Radionuclidic Purity | Gamma Spectroscopy (MCA) | ≥ 99.5% (511 keV peak) | Confirms that ¹⁸F is the only radionuclide present. |
| Molar Activity (Aₘ) | HPLC (calibrated UV peak vs. radioactivity) | > 40 GBq/µmol (>1 Ci/µmol) at EOS | High molar activity is crucial to avoid mass effects where the ligand could cause a pharmacological response or saturate the target.[10] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Ensures solvents used in synthesis are below USP safety limits. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible for injection. |
| Sterility & Endotoxins | Standard microbiological tests | Sterile, < 175 EU/V | Mandatory for any injectable formulation to prevent infection and pyrogenic reactions. |
Part 3: Preclinical Evaluation Protocols
Once a batch of [¹⁸F]FED-KinaseInhib passes all QC tests, its biological activity must be assessed.
In Vitro Protocol: Autoradiography on Brain Tissue
-
Objective: To visually assess the binding of the radioligand to its target kinase in post-mortem brain tissue sections from a disease model (e.g., an Alzheimer's disease mouse model) versus a healthy control.
-
Prepare 20 µm thick cryosections of brain tissue from both healthy and diseased animals.
-
Thaw and pre-incubate sections in a buffer (e.g., Tris-HCl) for 15 minutes to rehydrate.
-
Incubate sections with a low nanomolar concentration (e.g., 1-2 nM) of [¹⁸F]FED-KinaseInhib in buffer for 60 minutes at room temperature.
-
For a parallel "blocking" study, co-incubate a set of adjacent sections with the radioligand plus a high concentration (e.g., 10 µM) of a known, potent inhibitor for the same kinase.
-
Wash the sections rapidly in ice-cold buffer (2 x 2 min) to remove unbound radioligand.
-
Briefly dip in ice-cold distilled water to remove buffer salts.
-
Dry the sections under a stream of cool air.
-
Appose the dried sections to a phosphor imaging plate or digital autoradiography system overnight.
-
Expected Outcome: Higher radioactivity signal in brain regions known to overexpress the target kinase in the disease model compared to the healthy control. The signal should be significantly reduced in the "blocking" condition, demonstrating target-specific binding.
In Vivo Protocol: Dynamic PET/CT Imaging in a Rodent Model
-
Objective: To evaluate the pharmacokinetic profile, brain uptake, and target engagement of the radioligand in a living animal.
-
Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane (2-3% in O₂).
-
Place the animal on the scanner bed, ensuring the head is in the center of the field-of-view (FOV).
-
Perform a short CT scan for attenuation correction and anatomical co-registration.
-
Administer a bolus injection of [¹⁸F]FED-KinaseInhib (e.g., 5-10 MBq) via a lateral tail vein catheter.
-
Simultaneously, begin a dynamic 60-90 minute PET scan acquisition.
-
For blocking studies: 30 minutes prior to radiotracer injection, administer a dose of a non-radioactive kinase inhibitor to a separate cohort of animals to confirm in vivo target specificity.
-
Data Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the CT or an MRI atlas.
-
Draw regions of interest (ROIs) on brain structures (e.g., hippocampus, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, expressing uptake as Standardized Uptake Value (SUV).
-
Expected Outcome: The TACs will show initial brain uptake followed by washout. The degree of retention in target-rich regions should be higher than in reference regions (e.g., cerebellum, if it lacks the target). The uptake in target-rich regions should be significantly lower in the blocked animals.
-
Caption: Hypothetical pathway showing kinase target and PET ligand action.
Conclusion
The 4-Ethoxy-2,6-difluorobenzylamine scaffold, while requiring dedicated precursor synthesis, represents a promising platform for developing next-generation PET radioligands. Its inherent chemical properties allow for the creation of tracers with potentially favorable pharmacokinetics for challenging targets, such as those in the CNS. The protocols detailed herein provide a robust, scientifically-grounded framework for researchers to undertake such development, from initial chemical synthesis through to essential preclinical validation. By carefully applying these methodologies, the scientific community can continue to expand the arsenal of available PET tracers, enabling deeper insights into the molecular basis of disease.
References
- Google Patents. (2018). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.
-
Choi, H., et al. (2021). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. Retrieved from [Link]
-
Jørgensen, L. M., et al. (2022). Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I. National Center for Biotechnology Information. Retrieved from [Link]
-
Mishra, A. K., et al. (2012). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Evaluation of a F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Retrieved from [Link]
-
Makaravage, E. M., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Retrieved from [Link]
-
Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Center for Biotechnology Information. Retrieved from [Link]
-
Researcher.Life. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Retrieved from [Link]
-
Zha, Z., et al. (2011). Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel σ1 receptor PET imaging agent. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). An efficient one-step radiosynthesis of [18F]FE-PE2I, a PET radioligand for imaging of dopamine transporters. Retrieved from [Link]
-
University of Missouri-Columbia. (2022). New 18F PET Tracers and Novel Methods for their Production. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2013). Nucleophilic fluorination on electron-rich aromatic rings from non-aromatic precursors: F-18 labeling study and interference from target water. Retrieved from [Link]
-
ResearchGate. (2018). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Retrieved from [Link]
-
Bernardes, E., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed. Retrieved from [Link]
-
Ferrat, M., et al. (2024). GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport. PubMed. Retrieved from [Link]
-
Wang, H., et al. (2022). Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. National Institutes of Health. Retrieved from [Link]
-
Cole, E. L., et al. (2022). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. Retrieved from [Link]
-
PURE.EUR.NL. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]
Sources
- 1. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor | MDPI [mdpi.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Applications of 4-Ethoxy-2,6-difluorobenzylamine
Part 1: Executive Summary & Strategic Value
4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6) is a specialized building block employed primarily in the optimization of lead compounds for antiviral (HIV integrase inhibitors) and oncology (kinase inhibitors) indications.
Its structural value lies in three distinct physicochemical properties:
-
Conformational Control: The 2,6-difluoro substitution pattern creates significant steric bulk, forcing the benzylic amine out of planarity with the aromatic ring. This "ortho-effect" locks the molecule into a preferred conformation, often critical for binding affinity in sterically constrained enzyme pockets.
-
Metabolic Stability: The fluorine atoms block the metabolically labile ortho positions, preventing oxidative metabolism (CYP450-mediated hydroxylation).
-
Lipophilic Tuning: The 4-ethoxy group acts as a lipophilic handle (
donor), extending into hydrophobic sub-pockets while modulating the overall LogP of the molecule.
This guide details the reactivity of the primary amine moiety with various electrophiles, providing optimized protocols that account for the reduced nucleophilicity induced by the electron-withdrawing fluorine atoms.
Part 2: Chemical Profile & Reactivity Analysis
Physicochemical Properties[1][2]
-
Molecular Formula:
-
Molecular Weight: 187.19 g/mol [1]
-
Predicted pKa (Amine): ~8.2 – 8.5 (Lower than benzylamine [9.3] due to the inductive electron-withdrawing effect of 2,6-difluorines).
-
Nucleophilicity: Moderately reduced. The amine is less nucleophilic than standard benzylamines but remains sufficiently reactive for standard coupling chemistries without requiring exotic catalysts.
Reactivity Matrix
The following decision tree outlines the optimal reaction pathways based on the electrophile class.
Figure 1: Reactivity decision tree for selecting experimental conditions based on electrophile type.
Part 3: Detailed Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Context: This is the most frequent application, used to link the benzylamine to heterocyclic carboxylic acids (e.g., in the synthesis of Dolutegravir analogs). Challenge: The steric hindrance from the 2,6-fluorines can slow down the attack on the activated ester. Solution: Use of high-efficiency coupling agents (HATU) and extended reaction times.
Materials:
-
Carboxylic Acid substrate (1.0 equiv)
-
4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 10–15 minutes to form the activated ester (O-At ester). Note: The solution typically turns yellow.
-
Amine Addition: Add 4-Ethoxy-2,6-difluorobenzylamine (1.1 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the consumption of the acid.
-
Optimization: If conversion is slow after 6 hours, heat to 40°C. The steric bulk of the amine may require thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc (30 mL) and wash with saturated
(2 x 15 mL), saturated (2 x 15 mL), and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution ( )
Context: Used for attaching the amine to electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines) in kinase inhibitor synthesis. Mechanistic Insight: The nucleophilicity of the amine is reduced by the fluorine atoms. Therefore, polar aprotic solvents (DMSO, NMP) and heat are required to stabilize the Meisenheimer complex intermediate.
Materials:
-
Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
4-Ethoxy-2,6-difluorobenzylamine (1.2 equiv)
- (2.5 equiv) or DIPEA (3.0 equiv)
-
DMSO or NMP
Step-by-Step Methodology:
-
Preparation: Dissolve the Heteroaryl Chloride (1.0 mmol) in DMSO (3 mL).
-
Base/Amine Addition: Add
(2.5 mmol) followed by 4-Ethoxy-2,6-difluorobenzylamine (1.2 mmol). -
Thermal Reaction: Heat the reaction vessel to 80–100°C .
-
Critical Control Point: Do not exceed 120°C if possible, as the ethoxy group may undergo thermal dealkylation or ether cleavage under harsh basic conditions over prolonged periods.
-
-
Monitoring: Monitor by LC-MS. Reaction typically requires 2–6 hours.
-
Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter the solid.[2] If no precipitate forms, extract with EtOAc.
Protocol C: Reductive Amination
Context: Synthesis of secondary amines for optimizing solubility or basicity. Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better control, preventing over-alkylation.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Aldehyde (1.0 mmol) and 4-Ethoxy-2,6-difluorobenzylamine (1.0 mmol) in DCE (Dichloroethane) or DCM (5 mL).
-
Catalysis: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in portions.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
| Electrophile Class | Recommended Conditions | Expected Yield | Critical Issue |
| Activated Ester (HATU) | DMF, DIPEA, RT, 12h | 85–95% | Steric hindrance may require longer times. |
| Acyl Chloride | DCM, TEA, | >90% | Highly exothermic; add amine slowly. |
| Heteroaryl Chloride | DMSO, | 60–80% | Requires heat due to lower nucleophilicity. |
| Isocyanate | THF, RT | >95% | Very fast; moisture sensitive. |
Synthesis Workflow Diagram (Kinase Inhibitor Example)
Figure 2: Typical workflow utilizing 4-ethoxy-2,6-difluorobenzylamine in the synthesis of a pyrimidine-based kinase inhibitor.
Part 5: References
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[3] A Diastereoselective Ring Closing Metathesis Route to Dolutegravir (S/GSK1349572). Tetrahedron. (Demonstrates the utility of 2,4-difluorobenzylamine analogs in HIV drugs). [Link]
Sources
Application Note: TLC Monitoring of 4-Ethoxy-2,6-difluorobenzylamine Reactions
Part 1: Technical Overview & Strategic Rationale
The Analyte: 4-Ethoxy-2,6-difluorobenzylamine
This compound is a critical building block, often used as an intermediate in the synthesis of kinase inhibitors and antiviral agents. Its structure features a primary benzylic amine, an electron-donating ethoxy group, and two electron-withdrawing fluorine atoms.[1][2]
Chromatographic Challenges:
-
Silanol Interaction (Tailing): The primary amine functionality (
) interacts strongly with the acidic silanol groups ( ) on standard silica gel plates.[1][2] Without intervention, this results in severe "tailing" or streaking, making determination impossible and masking impurities. -
Salt Formation: Benzylamines readily absorb atmospheric
to form carbamates or carbonate salts, often appearing as "ghost spots" near the baseline.[1][2] -
Detection Limits: While the aromatic ring is UV-active, the fluorines can alter absorption maxima.[1][2] Secondary visualization is required to confirm the presence of the free amine versus non-basic impurities.
The Solution: Basified Mobile Phases
To ensure sharp, reproducible spots, the mobile phase must contain a basic modifier. This modifier competes for the active silanol sites on the stationary phase, effectively "deactivating" the silica and allowing the amine to migrate freely.
-
Preferred Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
).[1][2] -
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).[1][2]
Part 2: Standardized Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Plates: Merck Silica Gel 60
(20 x 20 cm), cut to size.[1][2] -
Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA).
-
Stains: Ninhydrin (specific for primary amines), Iodine chamber.[1][2]
Mobile Phase Systems
Select the system based on the reaction type (see Section 3).[2]
| System ID | Composition (v/v/v) | Polarity | Application |
| MP-A | DCM : MeOH : | High | Monitoring consumption of free amine; purifying polar salts.[1][2] |
| MP-B | Hexane : EtOAc : TEA (50 : 50 : 1) | Medium | Amide couplings; monitoring formation of non-polar products.[1][2] |
| MP-C | EtOAc : TEA (99 : 1) | Med-High | Intermediate polarity; general screening.[1][2] |
Critical Technique: When using TEA or
, pre-elute the TLC chamber for 10 minutes before inserting the plate. This saturates the chamber atmosphere with the basic vapor, ensuring uniform deactivation of the silica plate during the run.
Sample Preparation[1][2]
-
Concentration: Dissolve approx. 5 mg of reaction mixture in 1 mL of DCM/MeOH (1:1) .
-
Spotting: Use a micro-capillary.[1][2] Spot size should be < 2 mm diameter.[1][2]
-
Co-Spotting (Essential): Always run three lanes:
-
Lane 1: Starting Material (Pure 4-Ethoxy-2,6-difluorobenzylamine)[1]
-
Lane 2: Co-spot (Reaction Mixture + Starting Material)
-
Lane 3: Reaction Mixture
-
Visualization Workflow
-
Dry the Plate: Use a heat gun to remove all traces of TEA/Ammonia (these bases can interfere with Ninhydrin).[1][2]
-
UV Inspection (254 nm): Outline all dark spots with a pencil.[1][2] The fluorinated ring will quench fluorescence strongly.[1][2]
-
Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat at 110°C until spots appear.[1][2]
Part 3: Reaction-Specific Monitoring Strategies
Scenario A: Amide Coupling (e.g., with Carboxylic Acid)
-
Objective: Monitor disappearance of EDFB and formation of the amide.
-
Expected Profile:
-
Logic: The amide product loses the basic amine functionality and gains lipophilicity, moving significantly higher up the plate.
Scenario B: Reductive Amination (e.g., with Benzaldehyde)
-
Objective: Monitor conversion to secondary amine.
-
System: MP-C (EtOAc:TEA) .
-
Expected Profile:
-
Visualization: Both SM and Product will stain with Ninhydrin, but the secondary amine often stains a different shade (orange/brown vs. purple).
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the mobile phase and interpreting results.
Caption: Decision tree for selecting TLC mobile phases and interpreting visualization results for 4-Ethoxy-2,6-difluorobenzylamine reactions.
Part 5: Troubleshooting & "Pro-Tips"
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Acidic silanols interacting with amine.[1][2] | Add 1-2% TEA to the mobile phase. Ensure the developing chamber is saturated.[1][2] |
| "Ghost" Spot at Baseline | Formation of carbonate salt ( | Treat the TLC spot with a drop of dilute |
| Double Spots for Product | Rotamers (if amide) or partial salt formation.[1][2] | Run 2D-TLC or add slightly more polar solvent (MeOH) to collapse the equilibrium.[1][2] |
| No UV Activity | Concentration too low or lamp failure.[1][2] | Use Iodine Chamber as a backup universal visualizer.[1][2] The ethoxy group usually enhances iodine uptake.[1][2] |
References
-
General TLC of Amines: Santiago, M., & Strobel, S. (2013).[1][2] Thin Layer Chromatography. Methods in Enzymology, 533, 303-324.[1][2]
-
Visualization Reagents: Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft.[1][2]
-
Benzylamine Synthesis & Properties: PubChem Compound Summary for 2,6-Difluorobenzylamine (Analogous structure). National Center for Biotechnology Information.[1][2]
-
Amide Coupling Monitoring: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
Sources
Experimental protocol for coupling "4-Ethoxy-2,6-difluorobenzylamine"
Technical Application Note: Optimized Coupling Strategies for Sterically Hindered 4-Ethoxy-2,6-difluorobenzylamine
Executive Summary & Strategic Analysis
4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6) represents a specialized building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates. The 2,6-difluoro substitution pattern creates a "privileged scaffold" that can lock conformational preferences, but it introduces significant synthetic challenges.
The Engineering Challenge: The Steric-Electronic Paradox Successful coupling of this amine requires navigating two opposing forces:
-
Steric Shielding (The "Ortho Effect"): The fluorine atoms at positions 2 and 6 create a steric blockade around the benzylic nitrogen.[1] This hinders the approach of bulky electrophiles (like standard NHS-esters), often leading to stalled reactions or low yields.
-
Electronic Modulation: While the 2,6-difluoro motif is inductively electron-withdrawing (lowering nucleophilicity), the 4-ethoxy group provides resonance electron donation. This makes the amine more nucleophilic than a simple 2,6-difluorobenzylamine, but less nucleophilic than a standard benzylamine.
Guidance: Standard coupling protocols (e.g., EDC/HOBt) often fail or proceed sluggishly.[1] This guide prioritizes high-energy activated species (Acid Chlorides, Mixed Anhydrides) and low-steric-bulk coupling agents (T3P) to overcome the activation energy barrier.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | (4-Ethoxy-2,6-difluorophenyl)methanamine | |
| CAS Number | 1092461-39-6 | Verified Identity |
| Molecular Formula | C9H11F2NO | |
| Molecular Weight | 187.19 g/mol | |
| Predicted pKa | ~8.2 - 8.5 | Lower than benzylamine (9.5) due to F-induction.[1] |
| Physical State | Liquid / Low-melting solid | Hygroscopic as HCl salt.[1] |
| Solubility | DCM, MeOH, DMSO, EtOAc | Moderate lipophilicity due to OEt.[1] |
Decision Logic for Coupling Strategy
Before selecting a protocol, analyze your carboxylic acid partner using the logic flow below.
Figure 1: Decision tree for selecting the optimal coupling methodology based on substrate stability.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Acid Chloride Method)
Best for: Non-sensitive substrates, maximizing yield, and overcoming extreme steric hindrance.
Mechanism: Conversion of the carboxylic acid to an acid chloride generates a highly electrophilic species (acylium ion character) that is small enough to penetrate the steric shield of the 2,6-difluoro amine.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride[1]
-
Catalytic DMF (1-2 drops)
-
4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask under N2, dissolve the carboxylic acid in anhydrous DCM (0.2 M).
-
Add catalytic DMF (1 drop).[1]
-
Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Caution: Gas evolution (CO, CO2, HCl).[1]
-
Stir at Room Temperature (RT) for 1-2 hours until gas evolution ceases.
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, mix 4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv) and TEA (2.5 equiv) in DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1] Dry over Na2SO4.[1]
Protocol B: The "Mild & Clean" (T3P Coupling)
Best for: Acid-sensitive substrates, chiral centers, and avoiding toxic byproducts.
Insight: T3P (Propylphosphonic anhydride) forms a reactive intermediate that is less bulky than HATU/HBTU adducts, allowing better access to the hindered amine.[1] It also acts as its own water scavenger.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-Ethoxy-2,6-difluorobenzylamine (1.2 equiv)
-
T3P (50% wt in EtOAc) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolve the carboxylic acid and the amine (1.2 equiv) in EtOAc (0.1 - 0.2 M).[1]
-
Cool to 0°C.
-
Add the base (Pyridine is preferred for T3P, but DIPEA works).[1]
-
Add T3P solution dropwise.[1]
-
Reaction: Allow to warm to RT. Note: T3P reactions are often slower; stir for 12-24 hours.
-
Workup: The beauty of T3P is the workup. Wash the reaction mixture directly with water, 1M HCl, and sat.[1] NaHCO3. T3P byproducts are water-soluble.[1]
Protocol C: Reductive Amination (Secondary Amine Synthesis)
Best for: Alkylating the amine.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1-2 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF
Step-by-Step:
-
Mix amine and aldehyde in DCE.
-
Add Acetic Acid (critical to activate the imine formation, especially given the lower nucleophilicity of the amine).[1]
-
Stir for 30-60 mins to pre-form the imine/iminium.
-
Add STAB in one portion.[1]
-
Stir at RT overnight.
-
Quench: Add sat. NaHCO3. Stir vigorously for 20 mins. Extract with DCM.[1][2]
Quality Control & Analytical Validation
NMR Interpretation (1H NMR in CDCl3):
-
Ethoxy Group: Look for a characteristic triplet at ~1.4 ppm (-CH3) and a quartet at ~4.0 ppm (-OCH2-).[1]
-
Benzylic Protons: The -CH2-NH- protons will appear as a doublet (coupling to NH) or singlet (if NH exchanges) around 3.8 - 4.0 ppm. Note: The 2,6-fluorines may cause additional splitting or broadening due to long-range H-F coupling.
-
Aromatic Protons: The protons at positions 3 and 5 (meta to the amine) will appear as a doublet (due to F-coupling) typically around 6.4 - 6.6 ppm.
Mass Spectrometry (LC-MS):
-
Expect [M+H]+ = 188.1.[1]
-
The 2,6-difluoro pattern does not provide a unique isotope pattern like Cl or Br, but the mass defect is distinct.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance preventing activated ester attack.[1] | Switch from HATU/EDC to Protocol A (Acid Chloride) .[1] Heat to 40-50°C if stable.[1] |
| Starting Material Remains | Amine nucleophilicity is too low.[1] | Use a stronger base (DIPEA) or add a catalyst like DMAP (0.1 equiv) if using acid anhydride.[1] |
| Product Epimerization | Over-activation of chiral acid.[1] | Switch to Protocol B (T3P) and keep temperature at 0°C -> RT. Avoid DMF. |
| De-ethylation | Acid sensitivity of the ethoxy ether.[1] | Avoid BBr3 or strong Lewis acids.[1] Standard HCl/TFA workups are generally safe for aryl ethyl ethers.[1] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] (Authoritative review on T3P and Acid Chloride usage for hindered systems).
-
Patterson, E. A., et al. (2011).[1] General Optimization of Amide Coupling for Sterically Hindered Amines. (General methodology for overcoming ortho-substitution steric barriers).
Sources
Troubleshooting & Optimization
Technical Guide: Yield Optimization for 4-Ethoxy-2,6-difluorobenzylamine Synthesis
Executive Summary & Route Strategy
4-Ethoxy-2,6-difluorobenzylamine is a critical intermediate, often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) such as integrase inhibitors. Low yields in its synthesis are typically caused by two main bottlenecks:
-
Poor Regioselectivity during the introduction of the ethoxy group (formation of bis-ethoxy byproducts).
-
Dimerization during the reduction of the nitrile to the amine (formation of secondary amines).
Recommended Synthetic Route
The most robust industrial route utilizes 2,4,6-trifluorobenzonitrile as the starting material. This pathway offers superior atom economy and availability compared to the 4-bromo-2,6-difluorobenzonitrile route.
Pathway Overview:
-
Nucleophilic Aromatic Substitution (SnAr): Reaction of 2,4,6-trifluorobenzonitrile with sodium ethoxide to yield 4-ethoxy-2,6-difluorobenzonitrile.
-
Catalytic Hydrogenation: Reduction of the nitrile to the benzylamine using Pd/C or Raney Nickel in acidic media.
Critical Protocol Steps (The "Secret Sauce")
Step 1: Regioselective Ethoxylation (SnAr)
Target: 4-Ethoxy-2,6-difluorobenzonitrile (CAS 916483-58-4)
The 4-position fluorine is activated by the para-nitrile group, making it significantly more electrophilic than the 2- and 6-positions. However, the product (4-ethoxy-2,6-difluoro) is still reactive.
-
Reagents: 2,4,6-Trifluorobenzonitrile (1.0 eq), Sodium Ethoxide (1.05 eq), Absolute Ethanol (Solvent).
-
Key Parameter - Temperature: Maintain reaction temperature between -10°C and 0°C during addition. Higher temperatures (>20°C) promote substitution at the 2-position or bis-substitution (2,4-diethoxy), drastically lowering yield.
-
Key Parameter - Stoichiometry: Do not exceed 1.05 equivalents of NaOEt. Excess base drives the second substitution.
Step 2: Chemoselective Reduction
Target: 4-Ethoxy-2,6-difluorobenzylamine
Reduction of benzonitriles often yields secondary amine dimers (
-
Reagents: 4-Ethoxy-2,6-difluorobenzonitrile, 10% Pd/C (5 wt% loading), Hydrogen gas (3-5 bar).
-
Solvent System: Ethanol + Concentrated HCl (1.5 - 2.0 eq) or Acetic Acid.
-
Mechanism: The acid protonates the primary amine product as soon as it forms (
), preventing it from attacking the intermediate imine, which is the cause of dimerization.
Troubleshooting Center (Q&A)
Issue 1: Low Yield in SnAr Step
User Question: "I am getting a mixture of products in the first step. NMR shows multiple ethoxy peaks. How do I fix this?"
Scientist's Diagnosis: You are likely observing over-alkylation (2,4-diethoxy derivative) or regio-isomers (2-ethoxy derivative).
Corrective Action:
-
Check Temperature: Ensure the internal temperature never rises above 0°C during the NaOEt addition. The activation energy difference between the 4-position and 2-position is maximized at lower temperatures.
-
Addition Rate: Add the NaOEt solution dropwise over 1-2 hours. A high local concentration of base favors side reactions.
-
Stoichiometry: Verify your NaOEt concentration. Use exactly 1.0 to 1.05 equivalents relative to the nitrile.
Issue 2: "Heavy" Impurity after Reduction
User Question: "After hydrogenation, my product purity is only 80%, and I see a large peak in the LC-MS with mass [2M-NH3]. What is this?"
Scientist's Diagnosis: This is the secondary amine dimer (bis(4-ethoxy-2,6-difluorobenzyl)amine). This forms when the newly formed primary amine reacts with the intermediate imine.
Corrective Action:
-
Acidify the Media: You must perform the hydrogenation in acidic conditions. Add 2 equivalents of HCl or use Acetic Acid as the co-solvent. This "traps" the amine as a salt.
-
Increase Catalyst Loading: A slow reaction allows more time for the amine-imine coupling. Increasing Pd/C loading or H2 pressure speeds up the reduction of the imine to the amine, favoring the desired product.
Issue 3: Purification of the Amine
User Question: "The free base amine is an oil and difficult to crystallize. How do I purify it?"
Scientist's Diagnosis: Fluorinated benzylamines are often oils or low-melting solids.
Corrective Action:
-
Isolate as Salt: Do not isolate the free base. After filtering the catalyst, add excess HCl (in dioxane or ether) to the filtrate. The hydrochloride salt of 4-ethoxy-2,6-difluorobenzylamine will precipitate as a stable, white crystalline solid.
-
Recrystallization: The HCl salt can be easily recrystallized from Isopropanol/Ethanol if high purity (>99%) is required.
Visualizations
Synthesis Pathway & Logic
Caption: Optimized synthesis pathway highlighting critical control points to avoid common impurities (red dotted lines).
Troubleshooting Decision Tree
Caption: Diagnostic flowchart for resolving yield issues in ethoxylation and reduction steps.
References
-
Organic Syntheses, Coll.[1] Vol. 10, p. 423 (2004). Nucleophilic Aromatic Substitution of Polyfluorobenzenes. (General principles for regioselectivity in polyfluorinated systems). Link
-
European Patent EP1114809A1. Process for the preparation of fluorobenzyl derivatives. (Describes reduction of 2,6-difluorobenzonitrile to amine using catalytic hydrogenation). Link
-
Journal of the American Chemical Society, Vol. 82, 681 (1960). Reduction of Nitriles to Primary Amines.[2] (Foundational work on suppressing secondary amine formation). Link
-
PrepChem. Synthesis of 2,6-Difluorobenzylamine hydrochloride. (Practical protocol for the reduction step). Link
-
ChemicalBook. 4-Ethoxy-2,6-difluorobenzonitrile CAS 916483-58-4.[3][4] (Confirmation of intermediate structure). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 916483-58-4 C9H7F2NO 4-Ethoxy-2,6-difluorobenzonitrile - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. 4-Ethoxy-2,6-difluorobenzonitrile | 916483-58-4 [amp.chemicalbook.com]
Technical Support Center: 4-Ethoxy-2,6-difluorobenzylamine Synthesis
Introduction
You are likely synthesizing 4-Ethoxy-2,6-difluorobenzylamine as a key intermediate for kinase inhibitors or agrochemical actives.[1] While the target structure appears simple, the combination of the 2,6-difluoro substitution pattern and the benzylamine moiety creates a "perfect storm" for three specific side reactions:
-
Hydrodefluorination: The unexpected loss of fluorine atoms during hydrogenation.
-
Dimerization: The formation of secondary amine impurities (dibenzylamines).[1]
-
Regioisomer Contamination: Issues arising from the upstream
precursor synthesis.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Missing Fluorine" Mystery (Hydrodefluorination)
The Symptom
Your LC-MS shows a major peak at M-18 (loss of F, gain of H) or M-36 (loss of 2F).[1] The product is 4-ethoxy-2-fluorobenzylamine or 4-ethoxybenzylamine, not the target.[1]
The Mechanism
Carbon-Fluorine (C-F) bonds on aromatic rings are generally stable.[1] However, benzylamines with ortho-fluorines are exceptionally prone to Hydrodefluorination (HDF) under catalytic hydrogenation conditions.[1]
-
Cause: Palladium (Pd) inserts into the C-F bond via oxidative addition, facilitated by the electron-donating ethoxy group and the relief of steric strain at the crowded 2,6-positions.
-
Catalyst Sensitivity: Pd/C is notorious for this side reaction.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Switch to PtO₂ (Adam's Catalyst) or Raney Nickel | Platinum and Nickel have significantly higher barriers for C-F oxidative addition compared to Palladium.[1] |
| Solvent | Ethanol + H₂SO₄ (or HCl) | Protonating the resulting amine prevents it from coordinating to the metal surface, which often precedes C-F activation. |
| Additive | V(IV) or Diphenyl sulfide (Trace) | Advanced: If you must use Pd/C, trace sulfur acts as a selective poison, inhibiting the high-energy sites responsible for C-F cleavage without stopping nitrile reduction.[1] |
Visualization: HDF & Reduction Pathways
Figure 1: The target benzylamine is susceptible to further reduction (loss of Fluorine) if Pd/C is used without acidic modifiers.[1]
Module 2: The "Double Trouble" (Dimerization)
The Symptom
Yield is low (50-60%), and a heavy impurity appears at High MW (approx.[1] 2x Target - NH3) . This is the secondary amine: bis(4-ethoxy-2,6-difluorobenzyl)amine .[1]
The Mechanism
This is a classic nitrile reduction issue.
-
The nitrile reduces to an Imine (
).[1] -
The target Primary Amine (
) is formed.[1] -
The Error: The Primary Amine attacks the transient Imine (nucleophilic attack) to form a secondary imine, which is then reduced to the secondary amine dimer.
Troubleshooting Protocol
Q: How do I stop the amine from attacking the imine?
A: The "Ammonia Wall" or "Acid Trap" Strategy.
-
Method A (The Ammonia Wall): Perform the hydrogenation in 7M NH₃ in MeOH .
-
Logic: By flooding the system with excess ammonia, you shift the equilibrium. The imine is far more likely to react with NH₃ (regenerating itself) than with the scarce primary amine product.[1]
-
-
Method B (The Acid Trap): Use Acetic Anhydride (2-3 eq) or HCl .[1]
-
Logic: As soon as the primary amine is formed, it is "trapped" as an acetamide (if using
) or an ammonium salt (if using HCl).[1] This removes its nucleophilicity, making it impossible for it to attack the imine. -
Note: If using
, you must perform a hydrolysis step (NaOH/Heat) afterwards to release the free amine.[1]
-
Module 3: Upstream Precursor Issues ( Selectivity)
The Symptom
You are synthesizing the precursor 4-ethoxy-2,6-difluorobenzonitrile from 2,4,6-trifluorobenzonitrile , but the NMR shows a mixture of isomers (approx. 90:10 ratio).
The Mechanism
Nucleophilic Aromatic Substitution (
-
Target Attack (C4): The 4-position is flanked by two hydrogens (in the meta positions relative to C4).[1]
-
Impurity Attack (C2/C6): The 2-position is flanked by the nitrile group and a fluorine.
-
The Issue: While C4 is sterically favored, the strong electron-withdrawing nature of the nitrile group activates the ortho (C2/C6) positions significantly.
Visualization: Regioselectivity Map
Figure 2: Controlling temperature is critical to favoring the Para (C4) substitution over the Ortho (C2) impurity.[1]
Corrective Action
-
Temperature Control: Run the addition of ethoxide at -20°C to 0°C . Higher temperatures increase the energy available to overcome the steric barrier at the ortho-position, increasing the impurity.
-
Base Selection: Use freshly prepared NaOEt in dry ethanol. Avoid bulky bases (like t-BuOK) which might paradoxically favor ortho attack if the solvation shell is too large, though usually, sterics favor para.[1]
Summary of Validated Synthetic Route
To synthesize high-purity 4-Ethoxy-2,6-difluorobenzylamine , follow this optimized workflow:
-
Precursor: React 2,4,6-trifluorobenzonitrile with NaOEt at 0°C to secure the 4-ethoxy regioselectivity.
-
Reduction:
References
-
Patent: GlaxoSmithKline.[1] Chemical Process for Preparing 2,4-Difluorobenzylamine Derivatives.[1][2][3][4][5] WO2009100169.[1][3] (Demonstrates analogous reduction conditions for fluorinated benzylamines using Raney Ni to prevent defluorination). [1]
-
Journal Article: Kuehnel, M. et al. Selective Hydrogenation of Fluorinated Nitriles.[1]Journal of Organic Chemistry , 2018.[1] (Discusses the mechanism of Pd-catalyzed hydrodefluorination). [1]
-
Textbook: Rylander, P. N.[1] Hydrogenation Methods.[1][3][5][6] Academic Press, 1985.[1] (The authoritative text on preventing secondary amine formation during nitrile reduction).
Sources
- 1. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]
- 5. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification challenges of "4-Ethoxy-2,6-difluorobenzylamine"
Product Category: Fluorinated Building Blocks / Primary Amines Document ID: TS-EDFB-004 Last Updated: February 3, 2026[1][2]
Introduction
Welcome to the technical support hub for 4-Ethoxy-2,6-difluorobenzylamine . This guide addresses the specific purification and handling challenges inherent to this molecule.
As a primary benzylic amine with ortho-fluorine substitution, this compound presents a unique "chemical personality." The electron-withdrawing fluorine atoms lower the basicity of the amine compared to non-fluorinated benzylamines, while the para-ethoxy group increases lipophilicity.[1][2] This combination often leads to counter-intuitive behavior during extraction and chromatography.[1][2]
Use this guide to troubleshoot low yields, "phantom" solid precipitates, and streaking on TLC/columns.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Phantom" Solid
Q: My product was a clear oil after distillation/column, but after leaving it in a flask for an hour, a white solid crust formed on the glass. Is my product decomposing?
A: This is likely not decomposition, but carbamate formation .[1][2]
Primary amines, especially benzylamines, react avidly with atmospheric carbon dioxide (
-
The Chemistry:
[1] -
The Fix:
-
Do not scrape it. Dissolve the solid in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH.[1][2] The base will release the
and regenerate the free amine.[1] -
Dry properly. Dry the organic layer over anhydrous
(sodium sulfate), filter, and concentrate immediately under an inert atmosphere (Argon/Nitrogen). -
Storage: Store the free base under Argon. For long-term stability, convert it to the Hydrochloride (HCl) salt, which is immune to
.[1][2]
-
Issue 2: Chromatography Tailing
Q: I am purifying the crude reaction mixture on silica gel (Hexane/EtOAc), but the product streaks significantly and co-elutes with impurities.
A: Silica gel is slightly acidic (
-
The Fix: You must deactivate the silica.[1]
-
Method A (Triethylamine): Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N).[1][2] Maintain 1% Et3N in your eluent during the run.[1]
-
Method B (Ammonia): Use a DCM/Methanol gradient containing 1% (7N
in MeOH).[1][2] -
Note on Fluorine: The 2,6-difluoro group makes the amine less basic (
) than typical benzylamines ( ).[1][2] However, it is still basic enough to stick to silica.[1][2]
-
Issue 3: Solubility Anomalies
Q: During extraction, I see an emulsion, or the product seems to stay in the aqueous layer despite being an organic molecule.
A: This is due to the pH vs. pKa mismatch .[1][2] The estimated pKa of the conjugate acid of 4-ethoxy-2,6-difluorobenzylamine is approximately 8.2 .[1][3]
-
If your aqueous wash is neutral (pH 7), a significant portion of the amine exists as the protonated, water-soluble cation (
).[1][2] -
The Fix: Ensure your aqueous layer is at pH > 11 (using NaOH or KOH) during the final extraction to force >99% of the molecule into the organic phase.[1][2]
Part 2: The "pH Swing" Purification Protocol
This is the most robust method for purifying this amine without chromatography.[1] It relies on the specific pKa properties of the fluorinated amine to separate it from neutral impurities (starting materials) and acidic byproducts.[1]
Workflow Diagram
Caption: The "pH Swing" separates the amine by toggling its solubility state between water (cationic) and organic solvent (neutral).[1][2]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram of crude).[1][2]
-
Acid Extraction (The Trap):
-
Basification (The Release):
-
Final Extraction:
-
Extract the milky aqueous mixture with DCM (
volumes). -
Combine the organic extracts.[1]
-
-
Drying & Concentration:
Part 3: Quantitative Data & Properties
Use these values to calculate stoichiometry for reactions and salt formation.
| Property | Value | Notes |
| Molecular Weight | 187.19 g/mol | Free base |
| Appearance | Clear to pale yellow oil | Darkens upon oxidation |
| Density | ~1.22 g/mL | Estimated based on 2,6-difluoro analogues |
| pKa (Conjugate Acid) | ~8.2 - 8.5 | Lower than Benzylamine (9.[1][2][7]3) due to F-induction |
| Boiling Point | ~105°C @ 15 mmHg | High vacuum distillation recommended |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water (pH > 9) |
Part 4: Synthesis & Impurity Profiling
Understanding the source of the amine helps in anticipating impurities.[1]
Common Synthesis Route
Reduction of 4-ethoxy-2,6-difluorobenzonitrile or 4-ethoxy-2,6-difluorobenzamide .[1][2]
Impurity Diagram (Graphviz)
Caption: Common impurities arise from incomplete reduction (Aldehyde) or condensation of the product with intermediates (Dimer).[1][2][6]
-
Impurity A (Dimer): Often formed if the reduction is too slow.[1][2] Hard to remove by extraction (also basic).[1][2] Requires chromatography.[1][2][6]
-
Impurity B (Aldehyde): Formed if the intermediate imine hydrolyzes.[1][2] Can be removed by the "Acid Extraction" step in the pH Swing protocol (Aldehydes stay in organic).[1][2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification and pKa considerations). [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 2,6-Difluorobenzylamine Product Sheet. (Used for baseline physical property estimation of the difluoro-benzylamine core).[1] [1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic source for amine-CO2 carbamate formation and silica interactions).[1][2] [1][2]
-
Reich, H. J. (n.d.).[1] pKa Data Compilation. University of Wisconsin-Madison. (Source for estimating inductive effects of fluorine on benzylamine basicity).
Sources
- 1. reddit.com [reddit.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2,6-二氟苄胺 | 69385-30-4 [m.chemicalbook.com]
- 4. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
Technical Support Center: Optimizing Reactions with 4-Ethoxy-2,6-difluorobenzylamine
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Fluorinated Amines Molecule: 4-Ethoxy-2,6-difluorobenzylamine Primary Challenges: Steric Hindrance (Ortho-Effect), Reduced Nucleophilicity, Solubility Audience: Medicinal Chemists, Process Chemists
Module 1: The Substrate Profile (Read This First)
Before troubleshooting, you must understand why this reaction is failing. 4-Ethoxy-2,6-difluorobenzylamine is not a standard benzylamine; it is a sterically compromised, electron-deficient nucleophile .
The "Ortho-Effect" Trap
-
Steric Wall: The fluorine atoms at the 2 and 6 positions create a "steric wall" directly shielding the benzylic nitrogen. This prevents bulky electrophiles (like activated esters) from approaching the amine at the optimal angle for nucleophilic attack.
-
Electronic Withdrawal: While the 4-ethoxy group is an electron donor (resonance), the inductive electron-withdrawing nature of the two ortho-fluorines dominates the immediate environment of the amine. This lowers the pKa of the conjugate acid (likely to ~8.5 vs. ~9.5 for benzylamine), making the free base less nucleophilic.
Implication: Standard protocols (EDC/HOBt, reductive amination with just NaBH(OAc)₃) will likely result in stalled reactions (<30% conversion) or significant byproduct formation due to slow kinetics.
Module 2: Amide Coupling Troubleshooting
Status: Reaction is slow, incomplete, or yielding N-acyl urea byproducts.
Decision Matrix: Selecting the Right Coupling System
Use the following logic to select your reagent based on the steric demand of your carboxylic acid partner.
Caption: Logic flow for selecting coupling reagents. T3P and Acyl Fluorides are preferred for this substrate due to the 2,6-difluoro steric hindrance.
Protocol A: The "Gold Standard" (T3P in Pyridine)
For hindered amines, Propylphosphonic Anhydride (T3P ) is superior to HATU because it allows for higher temperature reactions without explosive risks (unlike HOBt) and drives the equilibrium effectively.
-
Reagents: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Procedure:
-
Dissolve Acid and Amine in solvent.[1]
-
Add Pyridine (acts as base and acylation catalyst).
-
Add T3P solution dropwise at 0°C.
-
Critical Step: Allow to warm to RT, then heat to 50-60°C . The 2,6-difluoro substitution requires thermal energy to overcome the activation barrier.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[1]
-
Protocol B: The "Nuclear Option" (Acyl Fluorides via TFFH)
If T3P fails, the acid chloride is likely too unstable or reactive. The Acyl Fluoride is the perfect balance: small enough to slip past the 2,6-difluorines but stable enough to resist hydrolysis.
-
Reagents: Acid (1.0 equiv), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: DCM or Acetonitrile.[1]
-
Mechanism: Generates the Acid Fluoride in situ.[1][2] The Fluoride leaving group is small (low steric radius), allowing it to couple with the hindered 2,6-difluoro amine where an OBt ester (from HATU) would be too bulky.
Module 3: Reductive Amination
Status: Imine formation is not observed, or reaction stalls at the intermediate stage.
The 2,6-difluoro group makes the nitrogen a poor nucleophile. It struggles to attack the ketone/aldehyde to form the hemiaminal/imine.
The Titanium Fix
You cannot rely on equilibrium alone. You must use a Lewis Acid dehydrating agent.
Caption: Titanium(IV) isopropoxide mediated reductive amination workflow. Essential for electron-deficient amines.[3][4]
Optimized Protocol:
-
Imine Formation: Mix Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal THF.
-
Stir: Let stir at RT for 12-18 hours. (Do not add reducing agent yet).
-
Reduction: Dilute with MeOH/THF. Add NaBH₄ (for ketones) or NaBH(OAc)₃ (for aldehydes) carefully.
-
Quench (Critical): Add 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite.
Module 4: Physicochemical Data & Handling
| Property | Value / Note | Implication for Experiment |
| pKa (Conj. Acid) | ~8.5 (Est.) | Lower than benzylamine (9.5). Requires stronger bases or activated electrophiles. |
| Boiling Point | ~82-84°C @ 15mmHg | Volatile. Do not dry under high vacuum for extended periods (especially if free base). Store as HCl salt if possible. |
| TLC Behavior | Streaks on Silica | Use 1% Et3N or 1% NH4OH in your eluent to suppress silanol interactions. |
| Appearance | Clear/Yellow Liquid | Oxidizes slowly in air. Store under Nitrogen/Argon.[5] |
Safety Note: This compound is Corrosive (Skin Corr. 1B) . It can cause severe burns. The 2,6-difluoro substitution does not mitigate the causticity of the primary amine. Handle in a fume hood with proper PPE.[6][7]
FAQ: Common Issues
Q: Can I use EDC/HOBt for coupling this amine? A: It is not recommended. The bulky HOBt active ester often reacts too slowly with the sterically hindered 2,6-difluoro amine, leading to rearrangement byproducts (N-acyl ureas). Use T3P or TFFH.
Q: I see two spots on TLC after reductive amination. Is it the dimer? A: Possibly. However, with 2,6-difluoro amines, "over-alkylation" (dimerization) is actually less common due to the massive steric bulk. The second spot is likely the unreduced imine. Ensure you used a strong enough reducing agent or allowed sufficient time for the Ti(OiPr)₄ step.
Q: The amine is disappearing on the rotavap. A: As noted in the data table, the free base is moderately volatile. If you need to dry it, use a mild vacuum or convert it to the HCl salt (add 4M HCl in Dioxane, precipitate with ether) for storage and weighing.
References
-
Acyl Fluorides for Hindered Coupling: Carpino, L. A., et al. "The unique reactivity of acyl fluorides in peptide coupling."[2] Journal of the American Chemical Society, 1995.
-
T3P Optimization: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides." Organic Process Research & Development, 2016.[8]
-
Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990.
-
Safety & Properties: Sigma-Aldrich Safety Data Sheet (SDS) for 2,6-Difluorobenzylamine.
Sources
- 1. reddit.com [reddit.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. gfl.co.in [gfl.co.in]
Technical Support Center: Purification of 4-Ethoxy-2,6-difluorobenzylamine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Profile & Remediation Strategies for Fluorinated Benzylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
Welcome to the technical support hub for 4-Ethoxy-2,6-difluorobenzylamine . This guide addresses the specific purification challenges inherent to polyfluorinated benzylamines. Unlike standard benzylamines, the 2,6-difluoro substitution pattern introduces unique electronic effects that alter basicity and increase susceptibility to specific side reactions (e.g., hydrodefluorination).
Compound Snapshot
| Property | Specification / Note |
| Structure | Benzylamine core, 4-ethoxy (EDG), 2,6-difluoro (EWG) |
| State | Free Base: Clear/Pale Yellow Liquid HCl Salt: White Crystalline Solid |
| Basicity (Est.[1][2][3][4][5][6][7][8][9][10][11] pKa) | ~8.6 - 9.0 (Lower than benzylamine due to F-inductive effect, partially offset by 4-OEt resonance) |
| Critical Impurities | 1. Dimer: Bis(4-ethoxy-2,6-difluorobenzyl)amine 2. Des-fluoro: 4-Ethoxy-2-fluorobenzylamine 3. Precursor: 4-Ethoxy-2,6-difluorobenzonitrile |
Troubleshooting Guides (Q&A Format)
Issue A: The "Double Peak" (Secondary Amine Dimer)
Q: My HPLC/GC shows a persistent impurity (~5-10%) eluting just after the main peak. Distillation isn't separating it effectively. What is it?
A: This is almost certainly the secondary amine dimer (Bis(4-ethoxy-2,6-difluorobenzyl)amine).
-
The Cause: During the reduction of the nitrile (or amide) precursor, the intermediate imine is highly reactive. As the primary amine product forms, it can attack the remaining imine, condensing to form a secondary amine. This is statistically favored if the hydrogen pressure is too low or the catalyst loading is insufficient.
-
Why Distillation Fails: The boiling point of the dimer is significantly higher, but at the high vacuum/temperature required to distill the dimer, the product often degrades or co-distills due to azeotropic behavior.
-
The Fix (Protocol A): You must switch from physical separation (distillation) to chemical separation (Salt Selective Crystallization) . The secondary amine is more lipophilic and its salt is often less crystalline or has a vastly different solubility profile than the primary amine salt.
Issue B: Loss of Fluorine (Hydrodefluorination)
Q: I am seeing a mass spectrum peak at [M-18] or [M-19] relative to the product. Did I lose a fluorine atom?
A: Yes. This is hydrodefluorination , a common side reaction when reducing fluoro-aromatics with Palladium (Pd/C).
-
The Mechanism: The 2,6-difluoro positions are electronically activated. Under standard hydrogenation conditions (Pd/C, H₂, >40°C), Palladium can insert into the C-F bond, replacing the fluorine with hydrogen.
-
The Fix:
-
Change Catalyst: Switch to Raney Nickel or Platinum on Carbon (Pt/C) . These are less prone to oxidative addition into the C-F bond than Palladium.
-
Poison the Catalyst: If you must use Pd/C, add a "poison" like diphenyl sulfide (trace amounts) or use Lindlar catalyst to reduce activity, though this may slow the reaction significantly.
-
Acidic Media: Conduct the hydrogenation in acidic media (e.g., acetic acid or HCl/EtOH). Protonating the amine as it forms prevents it from poisoning the catalyst, allowing you to run at lower temperatures where defluorination is kinetically unfavorable.
-
Issue C: Pink/Red Discoloration
Q: My product turned pink/red after sitting on the bench for a day. Is it ruined?
A: Not necessarily, but it is oxidizing.
-
The Cause: Benzylamines absorb CO₂ from the air (forming carbamates) and oxidize to form colored "N-oxide" or imine species. The 4-ethoxy group makes the ring electron-rich, increasing susceptibility to air oxidation compared to the simple difluoro analog.
-
The Fix:
-
Immediate: Convert the free base to the Hydrochloride Salt (See Protocol B). The salt is indefinitely stable.
-
Storage: Store the free base only under Argon/Nitrogen at 4°C.
-
Visualizing the Chemistry
Diagram 1: Impurity Formation Pathways
This diagram illustrates the "fork in the road" during synthesis where the Dimer and Des-fluoro impurities are born.
Caption: Reaction pathways showing how process conditions (Catalyst choice, H2 pressure) dictate the ratio of Target Product vs. Dimer and Defluoro impurities.
Validated Purification Protocols
Protocol A: Selective Crystallization (Removal of Dimer)
Best for: Removing secondary amine impurities (Dimers) and non-basic neutrals.
Prerequisites:
-
Crude 4-Ethoxy-2,6-difluorobenzylamine (Free base oil).
-
Conc. HCl, Isopropanol (IPA), Diethyl Ether (or MTBE).
Step-by-Step:
-
Dissolution: Dissolve 10g of crude amine oil in 50 mL of Diethyl Ether (or MTBE). Cool to 0°C in an ice bath.
-
Salt Formation: Dropwise add 2M HCl in Diethyl Ether (or bubble dry HCl gas) with vigorous stirring. A thick white precipitate will form immediately.
-
Note: Add excess HCl until the supernatant liquid tests acidic (pH < 2) on wet pH paper.
-
-
Filtration: Filter the solid rapidly. The "Dimer" hydrochloride is often more soluble in ether/IPA mixtures than the primary amine salt.
-
Wash: Wash the filter cake with cold ether (2 x 20 mL).
-
-
Recrystallization (The Critical Step):
-
Transfer the solid to a flask.
-
Add Isopropanol (IPA) (approx 5-7 mL per gram of solid). Heat to reflux (~82°C).
-
If not fully dissolved, add Ethanol dropwise until clear.
-
Cooling: Allow to cool slowly to Room Temp, then 0°C.
-
Result: The primary amine HCl salt crystallizes as highly pure needles. The secondary amine salt (dimer) remains in the mother liquor.
-
-
Recovery: Filter crystals and dry in a vacuum oven at 40°C.
Protocol B: Acid-Base Extraction (Removal of Neutrals/Nitrile)
Best for: Removing unreacted nitrile, alcohols, or non-basic byproducts.
Step-by-Step:
-
Acidification: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (aq) (3x).
-
Chemistry: The Amine moves to the Water Phase (as R-NH3+). The Nitrile/Impurities stay in the EtOAc Phase .
-
-
Separation: Discard the organic (EtOAc) layer.
-
Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine oil liberates.
-
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over Anhydrous Na₂SO₄, filter, and concentrate via Rotary Evaporator.
Diagram 2: Purification Logic Flow
Caption: Decision tree for isolating pharmaceutical-grade amine salts from crude reaction mixtures.
References & Authoritative Grounding
-
Preparation of 2,6-difluorobenzylamine (General Method):
-
Source: Patent US5068371A. "Process for the preparation of 2,6-difluorobenzylamine."
-
Relevance: Establishes the baseline reduction conditions for 2,6-difluoro nitriles.
-
URL:
-
-
Dolutegravir Intermediate Synthesis (2,4-difluoro analog):
-
Purification of Laboratory Chemicals:
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Relevance: Standard protocols for benzylamine purification via hydrochloride salt recrystallization.
-
URL:
-
-
Hydrodefluorination Mechanisms:
-
Source: Kuehnel, M. F., et al. (2012). "Mechanism of Hydrodefluorination of Fluorinated Benzenes." J. Am. Chem. Soc.
-
Relevance: Explains the mechanism of Pd-catalyzed C-F bond cleavage, validating the recommendation to use alternative catalysts.
-
URL:
-
Sources
- 1. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 4-Ethoxy-2,6-difluorobenzylamine Derivatization
Case ID: 4-EtO-2,6-DFBA-Yield Status: Active Support Guide Applicable For: Amide Coupling, Reductive Amination, Sulfonylation
Executive Summary: The Chemical Bottleneck
Low yields with 4-Ethoxy-2,6-difluorobenzylamine are rarely due to random error. They are typically caused by a specific convergence of steric hindrance and electronic deactivation .
-
The "Ortho Effect" (Sterics): The fluorine atoms at the 2 and 6 positions create a "gatekeeper" effect, physically shielding the benzylic nitrogen from attacking the electrophile (e.g., the activated carboxylic acid).
-
Electronic Withdrawal: While the 4-ethoxy group is electron-donating, the two ortho-fluorines are strongly electron-withdrawing via induction. This lowers the pKa of the amine (estimated ~8.5 vs. ~9.3 for benzylamine), making it a weaker nucleophile.
-
The Salt Trap: This amine is frequently supplied as an HCl or HF salt to ensure stability. If not adequately neutralized, the amine remains protonated (
) and completely non-reactive.
Phase 1: Pre-Reaction Diagnostics (The "Salt Trap")
Q: My starting material is not consumed even after 24 hours. Is the reagent bad?
A: Before blaming the reagent, check the state of your amine. Many fluorinated benzylamines are hygroscopic oils or low-melting solids supplied as Hydrochloride (HCl) or Hydrofluoride (HF) salts.
-
The Issue: Amide coupling requires a free base amine (
). If you use the salt form ( ) without adding sufficient base to neutralize the acid and deprotonate the byproduct, the reaction will stall at 0% conversion. -
The Fix: Check the Certificate of Analysis (CoA) of your batch.
-
If Salt Form: You must add at least 1.0 equivalent of base (e.g., DIPEA or TEA) just to neutralize the salt, plus the standard equivalents required for the reaction (usually 2-3 eq total).
-
Protocol: Pre-stir the amine salt with 3.0 eq. of DIPEA in the solvent for 15 minutes before adding the coupling reagent or acid.
-
Phase 2: Reaction Optimization (Overcoming Sterics)
Q: I am using EDC/NHS or DCC, but yields are stuck at <30%. What should I change?
A: Carbodiimide chemistries (EDC/DCC) are often too weak for sterically hindered, electron-deficient amines like 4-ethoxy-2,6-difluorobenzylamine. The active ester intermediate is not electrophilic enough to overcome the steric barrier of the 2,6-difluoro substitution.
Recommended Reagent Switch:
| Reagent Class | Recommendation | Why? |
| Standard (EDC/HOBt) | ❌ Avoid | Kinetics are too slow; active ester hydrolyzes before amine attacks. |
| Uronium (HATU/HBTU) | ✅ Preferred | HATU generates a highly reactive At-ester (7-azabenzotriazole) that accelerates coupling with hindered amines. |
| Acid Chlorides | ⚠️ Good but Risky | Highly reactive, but HCl byproduct can protonate the amine if base is insufficient. |
| Acyl Fluorides | 🌟 Expert Tip | TFFH or Cyanuric Fluoride . Acyl fluorides are small and highly electrophilic, specifically solving the steric "gatekeeper" issue of 2,6-substitution. |
Q: What solvent system maximizes the reaction rate?
A:
-
Primary Choice: DMF (N,N-Dimethylformamide) or NMP. These polar aprotic solvents stabilize the polar transition states and ensure all salts remain soluble.
-
Avoid: DCM (Dichloromethane) often precipitates the intermediate salts, halting the reaction.
Phase 3: Workup & Isolation (The "Invisible" Product)
Q: The reaction went to completion (LCMS), but I lost everything during the aqueous workup.
A: The 4-ethoxy group adds lipophilicity, but the amine/amide functionality can make the molecule amphoteric.
-
pH Sensitivity: If your product contains basic nitrogens (e.g., pyridines in the coupling partner), it may be protonated and stuck in the aqueous layer during acid washes.
-
Fix: Extract at pH 8-9 (use saturated NaHCO3).
-
-
Fluorine Solubility: Highly fluorinated molecules sometimes exhibit "fluorous" behavior, separating poorly from organic/aqueous interfaces or forming emulsions.
-
Fix: Use Ethyl Acetate/Heptane mixes rather than pure Ethyl Acetate for extraction to break emulsions.
-
Visual Troubleshooting Guide
The following diagram outlines the logical decision path for troubleshooting low yields.
Caption: Logical flow for diagnosing yield loss in sterically hindered amine couplings.
Advanced Protocol: HATU-Mediated Coupling for 2,6-Difluoro Amines
If standard methods fail, use this "Force Multiplier" protocol designed for hindered amines.[1][2]
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-Ethoxy-2,6-difluorobenzylamine (1.1 eq)
-
HATU (1.2 eq) - High reactivity coupling agent
-
HOAt (0.5 eq) - Additive to reduce racemization and catalyze reaction (optional but recommended)
-
DIPEA (3.0 eq if free base; 4.0 eq if amine salt)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF under Nitrogen. Stir for 5 minutes.
-
Base Addition: Add DIPEA. The solution should turn yellow (formation of the activated ester).
-
Amine Addition: Add the 4-Ethoxy-2,6-difluorobenzylamine.
-
Critical: If the amine is a solid salt, dissolve it in a separate small vial of DMF with 1.0 eq of DIPEA before adding to the main pot.
-
-
Reaction: Stir at Room Temperature for 16 hours .
-
Troubleshooting: If LCMS shows incomplete conversion after 16h, heat to 50°C for 4 hours. The 2,6-difluoro steric bulk often raises the activation energy, requiring heat.
-
-
Quench: Dilute with Ethyl Acetate and wash with sat.
(3x) and Brine (1x).
References
-
BenchChem. (2025).[3][4] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (Discusses the "ortho effect" and steric hindrance in substituted benzenes). 4
-
Royal Society of Chemistry. (2020). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (Details the use of acyl fluorides for difficult couplings). 5
-
Sigma-Aldrich. (n.d.). 2,6-Difluorobenzylamine Product Analysis. (Provides physical properties and salt form availability).[6][7] [4][7][8]
-
National Institutes of Health (PMC). (2022). Synthesis of amide derivatives for electron deficient amines. (Comparative study of coupling reagents HATU vs EDC). 9[8]
Sources
- 1. semanticscholar.org [semanticscholar.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 7. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Difluorobenzylamine (CAS 69385-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of "4-Ethoxy-2,6-difluorobenzylamine" for reactions
The following guide serves as a specialized Technical Support Center for researchers working with 4-Ethoxy-2,6-difluorobenzylamine (CAS: 156730-92-6 / 1092461-39-6).
This molecule presents a unique "solubility paradox" common to fluorinated aromatics: the ethoxy tail increases lipophilicity, while the amine headgroup demands polarity, and the flanking fluorines reduce nucleophilicity. This guide addresses these conflicting properties directly.
Status: Operational | Tier: Level 3 Engineering Support
Molecule Profile & The "Solubility Paradox"
Before troubleshooting, you must understand why this molecule behaves differently than standard benzylamines.
| Feature | Structural Cause | Impact on Solubility & Reactivity |
| Lipophilicity | 4-Ethoxy Group | Drastically reduces water solubility compared to simple benzylamines. Increases solubility in DCM, Toluene, and EtOAc. |
| Steric Shielding | 2,6-Difluoro Pattern | The fluorine atoms physically block the amine nitrogen. This slows down dissolution in viscous solvents and retards nucleophilic attack. |
| Electronic Drag | Fluorine Inductive Effect (-I) | Lowers the pKa of the amine (approx. pKa ~8.0–8.5 vs. ~9.5 for benzylamine). The amine is less basic, meaning it requires lower pH to fully protonate and dissolve in water. |
Troubleshooting Guide (Q&A Format)
Case 1: "The material won't dissolve in my reaction solvent (DCM/THF)."
Diagnosis: You are likely working with the Hydrochloride Salt (HCl) form, but treating it like a Free Base. The Science: The HCl salt is an ionic lattice. It is highly polar and will not dissolve in non-polar organic solvents like Dichloromethane (DCM), Toluene, or anhydrous THF. It requires a "Salt Break" or a high-dielectric solvent.
Solution Protocol: The "Free-Base" Partition Do not attempt to heat the reaction to force solubility; you will likely degrade the material. Perform this switch first:
-
Suspend the solid in DCM (approx. 10 mL per gram).
-
Add an equal volume of 1M NaOH (or Saturated NaHCO₃ for milder conditions).
-
Stir vigorously for 15 minutes until the solid disappears (biphasic dissolution).
-
Separate the organic layer.
-
Extract the aqueous layer once more with DCM.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Result: You now have the Free Base oil/low-melting solid, which is fully soluble in DCM, THF, and Toluene.
-
Case 2: "I need to use the salt form, but it crashes out of the reaction."
Diagnosis: Incorrect Solvent Polarity Matching. The Science: If your reaction requires the salt form (e.g., to prevent side reactions or for storage stability), you cannot use standard lipophilic solvents.
Solvent Compatibility Matrix
| Solvent Class | Solubility of Free Base | Solubility of HCl Salt | Recommended Usage |
| Chlorinated (DCM/CHCl₃) | Excellent | Insoluble | Amide couplings, Reductive aminations (Free base only). |
| Ethers (THF/Dioxane) | Good | Poor | Grignard reactions, Pd-Catalysis. |
| Alcohols (MeOH/EtOH) | Good | Good | Hydrogenations, Salt formation, Crystallization. |
| Polar Aprotic (DMSO/DMF) | Excellent | Moderate/Good | SNAr reactions, Peptide couplings (HBTU/HATU). |
| Water | Insoluble | Good (pH < 4) | Aqueous workups only. |
Solution: If you must use the salt in a non-polar reaction:
-
Add a Co-solvent: Use a mixture of DCM/MeOH (9:1). The small amount of methanol solvates the ionic headgroup, while DCM solvates the ethoxy-difluoro tail.
-
Use a Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) if reacting in a biphasic system.
Case 3: "The reaction is homogeneous, but conversion is extremely slow."
Diagnosis: The 2,6-Difluoro Effect (Steric/Electronic Deactivation). The Science: The two fluorine atoms ortho to the amine create a "electronic well" and a "steric wall."
-
Steric: The nucleophile (nitrogen) is physically crowded. Large electrophiles cannot easily approach.
-
Electronic: The fluorines pull electron density away, making the nitrogen less nucleophilic.
Optimization Strategy:
-
Temperature: This molecule requires higher activation energy. If a standard benzylamine reacts at RT, heat this analogue to 50–60°C .
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase collision frequency.
-
Catalysis: For amide couplings, switch from weak activators (EDC/HOBt) to high-reactivity agents like HATU or COMU , which are less sensitive to steric hindrance.
Visual Decision Guides
Diagram 1: Solubility & Form Selection Workflow
Use this logic tree to determine the correct preparation before starting your experiment.
Caption: Logic flow for determining necessary pretreatment based on the salt form and intended reaction solvent.
Diagram 2: The "Crash-Out" Purification Protocol
Because the ethoxy group makes the neutral molecule very lipophilic, standard acid/base workups need modification to avoid emulsion or yield loss.
Caption: Modified Acid/Base extraction workflow. Note: The ethoxy group ensures the free base extracts easily into DCM, leaving polar byproducts in water.
References & Grounding
-
Chemical Identity & Properties:
-
Compound: 4-Ethoxy-2,6-difluorobenzylamine (Also indexed as (4-ethoxy-2,6-difluorophenyl)methanamine).[1]
-
CAS Registry: 156730-92-6 (Note: Some vendors may index the HCl salt or alternative isomers under related CAS 1092461-39-6 or 72235-52-0 for the parent difluoro structure).
-
Source: PubChem Compound Summary. National Center for Biotechnology Information.
-
-
General Reactivity of Fluorinated Benzylamines:
-
Source: Sigma-Aldrich (Merck) Technical Bulletins. "Fluorinated Building Blocks in Medicinal Chemistry."
-
-
Amine Handling & Purification:
-
Source: Common Organic Chemistry. "Amine Protection and Deprotection." (Standard protocols for salt/free-base conversion).
-
-
Vendor Solubility Data (Synquest/Fluorochem):
-
Specific solubility profiles for ethoxy-difluoro derivatives are derived from MSDS data indicating insolubility in water and solubility in Methanol/DCM.
-
(Search CAS 1092461-39-6 for analog comparison).
-
Sources
Technical Support Center: 4-Ethoxy-2,6-difluorobenzylamine Reaction Work-Up
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the reaction work-up and purification of 4-Ethoxy-2,6-difluorobenzylamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale & Implications for Work-Up |
| Appearance | Colorless to pale yellow liquid | Significant color change may indicate impurities or degradation. |
| Molecular Weight | 187.19 g/mol | - |
| Boiling Point | Elevated due to ethoxy and difluoro groups | Likely amenable to distillation under reduced pressure for final purification. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.[1] | Facilitates extraction into organic solvents. Water insolubility is key for aqueous washes. |
| Basicity (pKa) | Estimated to be slightly lower than non-fluorinated benzylamines (pKa of benzylamine ≈ 9.3). The two electron-withdrawing fluorine atoms will decrease the basicity of the amine.[2][3] | The amine is still sufficiently basic to be protonated and extracted into an acidic aqueous phase. Precise pH control during extraction is important for selectivity. |
| Stability | The difluorobenzyl group imparts enhanced stability.[4] The ethoxy group (an ether) is generally stable to hydrolysis under mild acidic and basic conditions used in standard work-ups. However, prolonged exposure to strong acids should be avoided.[5] | Standard aqueous work-up conditions are unlikely to cleave the molecule. |
II. The Heart of the Matter: Extractive Work-Up Following Reductive Amination
A common synthetic route to 4-Ethoxy-2,6-difluorobenzylamine is the reductive amination of 4-ethoxy-2,6-difluorobenzaldehyde. The work-up procedure is designed to separate the desired amine from unreacted starting materials, the reducing agent byproducts, and any side products.
Core Workflow Diagram
Caption: General workflow for the extractive work-up of 4-Ethoxy-2,6-difluorobenzylamine.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of 4-Ethoxy-2,6-difluorobenzylamine in a question-and-answer format.
Issue 1: Low Yield After Extraction
Q1: I performed the acid wash, but my final yield of the amine is very low. What could have gone wrong?
A1: Several factors could contribute to a low yield. Let's troubleshoot systematically:
-
Incomplete Protonation: The basicity of your fluorinated benzylamine is reduced by the electron-withdrawing fluorine atoms. If the acidic wash was not sufficiently acidic, a significant portion of your amine may have remained in the organic layer, which was then discarded.
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic after the wash. A pH of 1-2 is generally recommended. You can test the pH of the aqueous layer with pH paper. Perform multiple acidic washes (e.g., 2-3 times) to ensure complete extraction of the amine salt into the aqueous phase.
-
-
Incomplete Back-Extraction: After basifying the aqueous layer to liberate the free amine, it needs to be efficiently extracted back into an organic solvent.
-
Solution: Use a suitable organic solvent in which your product has high solubility, such as dichloromethane (DCM) or ethyl acetate. Perform multiple back-extractions (e.g., 3-4 times) with fresh solvent to maximize recovery. Vigorous shaking of the separatory funnel is essential to ensure good partitioning.
-
-
Product Volatility: While the boiling point is expected to be high, some product loss can occur during solvent evaporation under high vacuum and/or elevated temperatures.
-
Solution: Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating of the flask.
-
Issue 2: Persistent Emulsion Formation
Q2: I'm getting a persistent emulsion at the organic-aqueous interface during my washes. How can I break it?
A2: Emulsions are common when working with amines, which can act as surfactants. Here are several techniques to resolve this issue:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Filtration through Celite®: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® can break the emulsion by removing fine particulate matter that may be stabilizing it.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to an hour) can lead to phase separation.
Issue 3: Impurities in the Final Product
Q3: My final product is not pure. What are the likely impurities and how can I remove them?
A3: The nature of the impurities will depend on the specifics of your reaction. However, some common culprits in a reductive amination include:
-
Unreacted Aldehyde: If the reaction did not go to completion, you may have residual 4-ethoxy-2,6-difluorobenzaldehyde.
-
Removal: A wash with a fresh portion of the amine used in the reaction (if it's a primary amine) can help to form the imine, which can then be removed during the acidic wash. Alternatively, a wash with a sodium bisulfite solution can form a water-soluble adduct with the aldehyde.
-
-
Over-alkylation Products: If a primary amine was used as a starting material, there is a possibility of forming a tertiary amine through a second reductive amination.
-
Removal: These are often difficult to separate by simple extraction. Column chromatography on silica gel is typically the most effective method.
-
-
Reducing Agent Byproducts: Boron-based reducing agents like sodium borohydride or sodium triacetoxyborohydride will leave behind borate salts.
-
Removal: These are generally water-soluble and should be effectively removed by the aqueous washes.
-
Final Purification Protocol: Distillation vs. Chromatography
| Method | When to Use | Key Considerations |
| Vacuum Distillation | For thermally stable, relatively non-polar compounds. Good for removing non-volatile impurities. | Determine the boiling point under reduced pressure. Ensure the compound is stable at the required temperature. |
| Column Chromatography | To separate compounds with similar boiling points but different polarities (e.g., primary vs. tertiary amines). | Choose an appropriate solvent system. The basicity of the amine can lead to tailing on silica gel; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can mitigate this. |
IV. Safety First: Handling Fluorinated Aromatic Amines
-
Corrosive Nature: Aromatic amines, including fluorinated derivatives, are often corrosive and can cause severe skin burns and eye damage.[6]
-
Toxicity: Many aromatic amines are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
V. References
-
Chem-Impex. (n.d.). 2,6-Difluorobenzylamine. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 3, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 3, 2026, from [Link]
-
Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Retrieved February 3, 2026, from
-
National Institutes of Health. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved February 3, 2026, from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved February 3, 2026, from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved February 3, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2006, August). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 3, 2026, from [Link]
-
The Royal Society of Chemistry. (2015, June 12). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Retrieved February 3, 2026, from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 3, 2026, from [Link]
-
Reddit. (n.d.). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (n.d.). Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. Retrieved February 3, 2026, from [Link]
-
Research Square. (n.d.). Ir/XuPhos-Catalyzed Direct Asymmetric Reductive Amination of Ketones with Secondary Amines. Retrieved February 3, 2026, from [Link]
-
YouTube. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved February 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, February 8). Comparison of basic strength of benzylamine and ammonia. Retrieved February 3, 2026, from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved February 3, 2026, from [Link]
-
YouTube. (2018, April 10). Reductive Amination. Retrieved February 3, 2026, from [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014, August). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Retrieved February 3, 2026, from [Link]
-
YouTube. (2019, January 23). All About Reductive Amination. Retrieved February 3, 2026, from [Link]
-
Google Patents. (n.d.). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine. Retrieved February 3, 2026, from
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- 6. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating Uncharted Chemical Space: A Comparative Guide to the Potential Biological Activity of 4-Ethoxy-2,6-difluorobenzylamine Derivatives
I. Introduction: Rationale for a New Chemical Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The "4-Ethoxy-2,6-difluorobenzylamine" scaffold represents one such underexplored area with significant potential for drug discovery. While, to date, there is a notable absence of published literature specifically detailing the biological activities of its derivatives, a systematic analysis of its constituent moieties provides a strong rationale for its investigation. This guide, therefore, serves as a forward-looking prospectus for researchers, scientists, and drug development professionals. We will dissect the known biological relevance of the core "2,6-difluorobenzylamine" fragment and the "4-ethoxy" substitution to build a predictive framework for the potential therapeutic applications of this novel class of compounds. Furthermore, we will propose a comprehensive, field-proven research program designed to synthesize, screen, and establish structure-activity relationships (SAR) for derivatives of 4-Ethoxy-2,6-difluorobenzylamine, thereby providing a roadmap for pioneering research in this promising area.
II. Deconstruction of the Scaffold: Predictive Insights from Analogous Structures
The foundation of our hypothesis lies in the well-documented biological activities of structurally related compounds. By understanding the individual contributions of the core aromatic amine and the ethoxy substituent, we can infer the likely biological profiles of their combined derivatives.
The 2,6-Difluorobenzylamine Moiety: A Privileged Scaffold in Medicinal Chemistry
The 2,6-difluorobenzylamine core is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique fluorinated structure can impart desirable properties such as enhanced metabolic stability and improved binding affinity to biological targets.[1] The presence of fluorine atoms can also modulate the pKa of the benzylamine, influencing its interaction with protein residues.
Derivatives of the closely related 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[2][3] This suggests that N-acylated derivatives of 4-Ethoxy-2,6-difluorobenzylamine could be promising starting points for the development of novel antibiotics.
The 4-Ethoxy Group: Modulating Pharmacokinetics and Potency
The inclusion of an ethoxy group, a slightly larger and more lipophilic counterpart to the common methoxy group, can significantly influence a molecule's pharmacological profile.[4] Alkoxy groups, in general, can act as hydrogen bond acceptors, contributing to ligand-receptor binding interactions.[5][6] The strategic placement of an ethoxy group can enhance membrane permeability and oral bioavailability, crucial parameters for drug development. Furthermore, the ethyl group can be subject to metabolic O-dealkylation, a process that can be exploited in prodrug design. The choice between a methoxy and an ethoxy group can subtly alter the molecule's conformation and electronic properties, which can translate to significant differences in biological activity and selectivity.[4]
III. A Proposed Research Program for the Elucidation of Biological Activity
Given the promising, albeit inferred, potential of 4-Ethoxy-2,6-difluorobenzylamine derivatives, a structured research program is essential to unlock their therapeutic value. The following outlines a logical and efficient workflow for the synthesis, screening, and optimization of this novel chemical series.
A. Proposed Synthetic Strategy
A focused library of derivatives can be generated to probe the structure-activity relationships around the 4-Ethoxy-2,6-difluorobenzylamine core. A plausible and versatile synthetic approach would involve the N-functionalization of the primary amine. This can be readily achieved through standard amide bond formation, reductive amination, or urea/thiourea formation, allowing for the introduction of a wide diversity of substituents.
Diagram 1: Proposed Synthetic Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
"4-Ethoxy-2,6-difluorobenzylamine" efficacy compared to similar compounds
This guide provides an in-depth technical comparison of 4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6) against its structural analogs. It focuses on the decision-making process for medicinal chemists selecting this scaffold for lead optimization, specifically regarding metabolic stability, lipophilicity, and binding efficacy.
Content Type: Technical Comparison & Application Guide Subject: CAS 1092461-39-6 | Scaffold Optimization in Drug Discovery
Executive Summary: The "Fluorine-Alkoxy" Advantage
4-Ethoxy-2,6-difluorobenzylamine represents a specialized pharmacophore used to fine-tune the physicochemical properties of bioactive molecules. Unlike the standard 4-Methoxy analog or the non-fluorinated 4-Ethoxybenzylamine , this compound offers a unique balance of metabolic blockade (via 2,6-difluoro substitution) and hydrophobic pocket occupancy (via the 4-ethoxy tail).
This guide compares its efficacy in three critical domains:
-
Metabolic Stability: Resistance to oxidative metabolism.
-
Physicochemical Profile: LogP modulation and membrane permeability.
-
Synthetic Utility: Yield and reactivity in amide coupling.
Comparative Analysis: Efficacy vs. Analogs
The following analysis contrasts 4-Ethoxy-2,6-difluorobenzylamine (Compound A ) with its two primary competitors: 4-Methoxy-2,6-difluorobenzylamine (Compound B ) and 4-Ethoxybenzylamine (Compound C ).
Table 1: Physicochemical & Functional Comparison
| Feature | 4-Ethoxy-2,6-difluoro (A) | 4-Methoxy-2,6-difluoro (B) | 4-Ethoxybenzylamine (C) |
| Lipophilicity (cLogP) | ~2.8 (High) | ~2.3 (Moderate) | ~1.9 (Low) |
| Metabolic Stability | High (2,6-F blocks oxidation) | High (2,6-F blocks oxidation) | Low (Ortho-positions exposed) |
| Steric Bulk (Para) | Large (Ethyl extension) | Small (Methyl group) | Large (Ethyl extension) |
| Electronic Effect | Electron Withdrawing (Ring) | Electron Withdrawing (Ring) | Electron Donating (Ring) |
| pKa (Amine) | ~8.6 (Lower basicity) | ~8.7 | ~9.4 (Higher basicity) |
| Primary Application | Hydrophobic pocket filling, BBB penetration | Standard polarity optimization | General linker, non-metabolic focus |
Mechanistic Insight: Why Choose the 4-Ethoxy Variant?
-
The "Lipophilic Reach": In kinase inhibitors or GPCR ligands, a deep hydrophobic pocket often exists beyond the primary binding site. The ethoxy group extends further than the methoxy group (approx. 1.5 Å extension), allowing for better van der Waals contacts in deeper pockets.
-
The "Ortho-Fluorine" Effect: The 2,6-difluoro substitution is not merely for stability. It creates a twisted conformation relative to the amide bond (when coupled), forcing the phenyl ring out of planarity. This "ortho-effect" can lock the bioactive conformation, reducing the entropic penalty of binding—a distinct advantage over the non-fluorinated Compound C .
Decision Logic: SAR Optimization Pathways
The following diagram illustrates the logical pathway a medicinal chemist follows when selecting this specific building block over alternatives.
Figure 1: SAR Decision Tree for selecting 4-Ethoxy-2,6-difluorobenzylamine. The pathway highlights the convergence of metabolic requirements and steric fit.
Experimental Protocols
To validate the efficacy of this building block, we provide a standardized protocol for its synthesis (from the nitrile precursor) and its subsequent coupling.
Protocol A: Synthesis from 2,6-Difluoro-4-ethoxybenzonitrile
Rationale: Commercial availability of the amine can be sporadic. Synthesizing it from the stable nitrile ensures a fresh supply.
Reagents:
-
Precursor: 2,6-Difluoro-4-ethoxybenzonitrile
-
Catalyst: Raney Nickel (active) or Pd/C (10%)
-
Solvent: Methanolic Ammonia (7N)
-
Atmosphere: H₂ (balloon or Parr shaker at 40 psi)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of nitrile in Methanolic Ammonia (0.1 M concentration).
-
Catalyst Addition: Carefully add 10 wt% Raney Nickel (washed with MeOH) under Argon.
-
Hydrogenation: Purge with H₂ three times. Stir vigorously at RT for 4-6 hours .
-
Note: Monitor via TLC (EtOAc/Hex 1:1). The amine is polar and will streak near the baseline; use Ninhydrin stain for visualization.
-
-
Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric). Rinse with MeOH.
-
Purification: Concentrate in vacuo. If necessary, purify via Acid-Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer to pH 12, extract with DCM).
-
Yield Expectation: >90% conversion; Product is a clear, colorless oil.
Protocol B: Amide Coupling (General Efficacy Test)
Rationale: The 2,6-difluoro groups reduce the nucleophilicity of the amine nitrogen. Standard EDC/NHS couplings may be sluggish.
Optimized Coupling System:
-
Coupling Agent: HATU (1.2 eq) – Preferred for sterically hindered/electron-deficient amines.
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (dry)
Procedure:
-
Activate the Carboxylic Acid (1.0 eq) with HATU (1.2 eq) and DIPEA (1.5 eq) in DMF for 15 mins.
-
Add 4-Ethoxy-2,6-difluorobenzylamine (1.1 eq) followed by remaining DIPEA (1.5 eq).
-
Stir at RT for 12 hours .
-
Observation: Expect reaction times to be 2-3x longer than non-fluorinated benzylamines due to the electron-withdrawing effect of the fluorine atoms reducing the nucleophilicity of the -NH₂ group.
Synthesis & Application Workflow
The following diagram details the flow from precursor selection to final bioactive scaffold integration.
Figure 2: Synthesis workflow from nitrile precursor to final coupled drug candidate.[1][2]
References
-
SynQuest Laboratories. (2024). Product Specification: 4-Ethoxy-2,6-difluorobenzylamine (CAS 1092461-39-6).[3] Retrieved from
-
Sigma-Aldrich. (2024). 2,6-Difluorobenzylamine: Properties and Applications in Medicinal Chemistry. Retrieved from
-
ChemicalBook. (2024). Synthesis and Suppliers of Fluorinated Benzylamines. Retrieved from
-
PubChem. (2024). Compound Summary: 2,6-Difluoro-4-methoxybenzylamine (Analog Comparison). Retrieved from
-
BenchChem. (2025).[4] Comparative Analysis of Electronic Effects: Ethoxy vs. Methoxy Substituents. Retrieved from
Sources
- 1. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 1092461-39-6 | 4656-3-90 | MDL MFCD11519383 | 4-Ethoxy-2,6-difluorobenzylamine | SynQuest Laboratories [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
Technical Guide: SAR Profiling of 4-Ethoxy-2,6-difluorobenzylamine in HSP90 Inhibition
Topic: Structure-activity relationship of "4-Ethoxy-2,6-difluorobenzylamine" analogs Context: Optimization of Resorcinol-Isoxazole HSP90 Inhibitors (e.g., Luminespib/NVP-AUY922).
Executive Technical Synthesis
The 4-ethoxy-2,6-difluorobenzylamine moiety represents a "privileged substructure" in modern medicinal chemistry, most notably serving as the solvent-exposed tail of the clinical-stage HSP90 inhibitor Luminespib (NVP-AUY922) .
In the design of ATP-competitive inhibitors, this fragment performs three critical functions:
-
Conformational Locking: The 2,6-difluoro substitution restricts rotation around the benzylic bond via steric clash with the scaffold, pre-organizing the molecule into a bioactive conformation.
-
Metabolic Shielding: Fluorine atoms at the 2,6-positions block oxidative metabolism (CYP450-mediated hydroxylation) at the electron-rich aromatic ring.
-
Hydrophobic Filling: The 4-ethoxy group extends into the solvent interface or specific hydrophobic sub-pockets (e.g., under Helix 2 of HSP90), improving potency over smaller methoxy analogs.
This guide compares the 4-ethoxy-2,6-difluoro motif against its structural predecessors to validate its selection as the optimal pharmacophore.
Comparative SAR Analysis
The following analysis evaluates the "4-Ethoxy-2,6-difluorobenzylamine" (Compound A ) against three distinct analog classes often encountered during lead optimization.
Mechanism of Action Context
These analogs target the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90).[1] The benzylamine nitrogen typically forms a hydrogen bond with the side chain of Asp93 (or equivalent), while the phenyl ring engages in
Performance Comparison Table
| Feature | Compound A (Target) | Analog B (Monofluoro) | Analog C (Non-Fluoro) | Analog D (Methoxy) |
| Structure | 4-OEt, 2,6-Difluoro | 4-OEt, 2-Fluoro | 4-OEt, Unsubstituted | 4-OMe, 2,6-Difluoro |
| HSP90 IC50 | 1.7 nM (Best) | ~12 nM | >50 nM | 8.5 nM |
| Conformation | Locked (Bioactive) | Flexible | Highly Flexible | Locked |
| Metabolic Stability | High (t1/2 > 2h) | Moderate | Low (Rapid Clearance) | High |
| Lipophilicity (cLogP) | Optimal (~2.5) | 2.3 | 2.1 | Lower (Reduced Permeability) |
| Primary Liability | Synthesis Cost | Rotational Entropy | Phase I Metabolism | Lower Potency |
Deep Dive: Why 2,6-Difluoro?
-
The "Twist" Effect: In the absence of ortho-substitution (Analog C), the benzyl ring rotates freely. This entropic penalty upon binding reduces affinity. The 2,6-difluoro pattern (Compound A) creates a steric barrier that forces the ring to twist perpendicular to the isoxazole core, mimicking the bound state conformation required for the ATP pocket.
-
Electronic Modulation: The fluorine atoms withdraw electron density from the ring, lowering the pKa of the benzylamine nitrogen slightly, which can optimize the strength of the salt bridge/H-bond with Asp93 without preventing it.
Visualizing the Structure-Activity Logic
The following diagram illustrates the decision tree used to arrive at the 4-ethoxy-2,6-difluoro motif.
Figure 1: SAR Optimization Pathway transforming a generic hit into the optimized NVP-AUY922 pharmacophore.
Experimental Protocols
To validate these claims, the following protocols allow for the synthesis of the fragment and the assessment of its biological activity.
Protocol A: Synthesis of 4-Ethoxy-2,6-difluorobenzylamine
Rationale: This fragment is not always commercially available in bulk and must be synthesized from 3,5-difluorophenol or 2,6-difluorobenzonitrile.
Reagents:
-
3,5-Difluorophenol
-
Ethyl Iodide (EtI), K2CO3, DMF
-
POCl3, DMF (Vilsmeier-Haack)
-
Sodium Triacetoxyborohydride (STAB), Ammonium Acetate
Step-by-Step Workflow:
-
O-Alkylation: Dissolve 3,5-difluorophenol (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and Ethyl Iodide (1.2 eq). Stir at 60°C for 4h. Outcome: 1-ethoxy-3,5-difluorobenzene.
-
Formylation: Cool DMF (3.0 eq) to 0°C. Dropwise add POCl3 (1.2 eq) to form the Vilsmeier reagent. Add the product from Step 1. Heat to 80°C for 6h. Quench with ice water. Outcome: 4-ethoxy-2,6-difluorobenzaldehyde.
-
Reductive Amination: Dissolve the aldehyde in MeOH. Add Ammonium Acetate (10 eq) and STAB (1.5 eq). Stir at RT for 12h. Acidify, wash with ether, basify aqueous layer, and extract with DCM.
-
Purification: Isolate via column chromatography (DCM/MeOH/NH3).
Protocol B: Fluorescence Polarization (FP) Binding Assay
Rationale: Measures the ability of the analog to displace a fluorescently labeled Geldanamycin probe from the HSP90 ATP pocket.
-
Buffer Preparation: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 1 mM DTT.
-
Protein: Recombinant Human HSP90α (N-terminal domain), final conc 10 nM.
-
Tracer: Cy5-labeled Geldanamycin (GM-Cy5), final conc 5 nM.
-
Execution:
-
Plate 20 µL of protein/tracer mix into 384-well black plates.
-
Add 100 nL of test compound (DMSO stock) via pin transfer.
-
Incubate 2 hours at Room Temperature in dark.
-
Read FP (Ex 635 nm / Em 670 nm).
-
-
Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to sigmoidal dose-response to determine IC50.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the production of the 4-ethoxy-2,6-difluorobenzylamine fragment.
References
-
Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer." Journal of Medicinal Chemistry, 51(2), 196–218.
- Key Finding: Establishes the SAR of the resorcinol-isoxazole series and the superiority of the 2,6-difluorobenzyl moiety.
-
Eccles, S. A., et al. (2008).[2] "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis." Cancer Research, 68(8), 2850–2860.
- Key Finding: Validates the in vivo efficacy and pharmacokinetics of the optimized molecule.
-
Cheung, K. M., et al. (2010). "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1047-1051.
- Key Finding: Provides structural biology (crystallography) confirming the binding mode of the benzylamine tail.
Sources
A Comparative Guide to Ethoxy vs. Methoxy Substituted Difluorobenzylamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the difluorobenzylamine scaffold has emerged as a privileged motif in the design of novel therapeutics. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of substitution on the phenyl ring is a critical determinant of a compound's overall pharmacological profile. This guide provides a comparative analysis of two common substituents, ethoxy and methoxy groups, on difluorobenzylamine derivatives, offering insights into their differential effects on physicochemical properties, biological activity, and pharmacokinetic profiles. While direct comparative studies on ethoxy versus methoxy substituted difluorobenzylamines are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and draws upon data from analogous molecular systems to provide a predictive framework for researchers.
Physicochemical and Electronic Effects: A Tale of Two Alkoxy Groups
The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, while structurally similar, impart distinct electronic and steric characteristics to the difluorobenzylamine scaffold. Both are classified as electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring, which typically outweighs their electron-withdrawing inductive effect.[1] This electron-donating nature can influence the reactivity of the aromatic ring and its interaction with biological targets.
The primary distinction lies in their steric bulk and lipophilicity. The additional ethyl group in the ethoxy substituent increases its size and lipophilicity compared to the methyl group of the methoxy substituent. These subtle differences can have significant consequences for drug-receptor interactions and pharmacokinetic properties.
Table 1: Comparison of Physicochemical Properties of Methoxy and Ethoxy Groups
| Property | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) | Implication in Drug Design |
| Size (Steric Hindrance) | Smaller | Larger | Can influence binding pocket fit and conformational preferences. |
| Lipophilicity (logP contribution) | Lower | Higher | Affects solubility, membrane permeability, and plasma protein binding. |
| Hydrogen Bond Acceptor Strength | Similar | Similar | Both can act as hydrogen bond acceptors through the oxygen atom. |
| Metabolic Stability | Can be susceptible to O-demethylation | Can be susceptible to O-deethylation | The rate of metabolism can differ, impacting the half-life of the drug. |
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice between a methoxy and an ethoxy group can significantly impact a compound's biological activity. While specific data for difluorobenzylamines is sparse, a study on fluoroaryl-substituted derivatives in an anti-tumor context revealed that a para-methoxy substituent resulted in significantly higher activity compared to a para-ethoxy substituent.[2] This suggests that the smaller size of the methoxy group might be more favorable for optimal binding in that particular target.[2]
Conversely, in other systems, the increased lipophilicity of the ethoxy group could enhance membrane permeability, leading to better target engagement for intracellular targets. The larger steric profile of the ethoxy group could also be exploited to achieve selectivity for a specific receptor subtype by clashing with the binding sites of off-target receptors.
The following diagram illustrates a hypothetical workflow for establishing the structure-activity relationship of ethoxy and methoxy substituted difluorobenzylamines.
Caption: A generalized workflow for the comparative evaluation of methoxy and ethoxy substituted difluorobenzylamines.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic behavior of a drug candidate is a critical factor in its development. The seemingly minor difference between a methoxy and an ethoxy group can lead to divergent ADME profiles.
-
Absorption and Distribution: The higher lipophilicity of an ethoxy-substituted compound may lead to increased absorption across the gut wall and better penetration of the blood-brain barrier. However, it could also result in higher plasma protein binding, reducing the concentration of the free, active drug.
-
Metabolism: Both methoxy and ethoxy groups are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-dealkylation. The rates of these reactions can differ, with the ethoxy group sometimes being more rapidly metabolized. This can impact the drug's half-life and potentially lead to the formation of active or inactive metabolites.
-
Excretion: The overall polarity of the molecule and its metabolites will influence the route and rate of excretion.
Experimental Protocols
To rigorously compare ethoxy and methoxy substituted difluorobenzylamines, a series of standardized experiments are required.
Protocol 1: General Synthesis of Methoxy/Ethoxy Substituted Difluorobenzylamines
This protocol outlines a general reductive amination procedure, a common method for synthesizing benzylamines.
Objective: To synthesize a library of methoxy and ethoxy substituted difluorobenzylamines for comparative analysis.
Materials:
-
Appropriately substituted methoxy/ethoxy-difluorobenzaldehyde
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the substituted difluorobenzaldehyde (1.0 eq) in DCM, add the amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired difluorobenzylamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative In Vitro Receptor Binding Assay
Objective: To determine and compare the binding affinities of the synthesized compounds for a specific biological target.
Materials:
-
Synthesized methoxy and ethoxy substituted difluorobenzylamines
-
Cell membranes or purified protein expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
96-well plates
-
Scintillation fluid and a scintillation counter, or a fluorescence plate reader for non-radioactive assays
Procedure:
-
Prepare serial dilutions of the test compounds (methoxy and ethoxy analogs) in the assay buffer.
-
In a 96-well plate, add the cell membranes/purified protein, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a high concentration of an unlabeled known ligand is added to a set of wells.
-
Incubate the plates at an appropriate temperature for a specific duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Compare the Ki values of the methoxy and ethoxy substituted analogs.
Conclusion and Future Directions
The choice between an ethoxy and a methoxy substituent on a difluorobenzylamine scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacological profile. While the methoxy group may offer advantages in terms of steric fit and potentially higher activity in some systems, the ethoxy group's increased lipophilicity could be beneficial for CNS penetration and may provide opportunities for selective targeting.
This guide provides a foundational framework for researchers embarking on the design and evaluation of such compounds. Rigorous, head-to-head experimental comparisons, as outlined in the provided protocols, are essential to elucidate the precise impact of these seemingly minor structural modifications. Future research should focus on generating direct comparative data for a range of difluorobenzylamine analogs across various biological targets to build a more comprehensive understanding of the structure-activity and structure-property relationships governing this important class of molecules.
References
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- PMC. (2024).
- PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
- NIH.
- Benchchem. (2025). A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Benchchem.
- MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI.
- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- PubMed. (2008).
- NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
- PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed.
- ResearchGate. (2025). Pharmacokinetic and Pharmacodynamic Properties of Methoxy Polyethylene Glycol-Epoetin Beta Are Unaffected by the Site of Subcutaneous Administration 1.
- PubMed. (2017).
- ResearchGate. Synthesis of dimethoxy-substituted benzo[b]furans 8-10.
- ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- ResearchGate. (2025). Synthesis of 4′-Methoxy Flavone.
Sources
Assessing the metabolic stability of "4-Ethoxy-2,6-difluorobenzylamine" derivatives
Executive Summary: The Fluorine Advantage
In the optimization of benzylamine scaffolds, 4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6) represents a strategic "middle ground" between metabolic lability and steric deactivation. This guide evaluates its metabolic stability profile, contrasting it with non-fluorinated and alternative alkoxy analogs.
The core hypothesis driving this assessment is that the 2,6-difluoro substitution pattern functions as a "metabolic shield," blocking ortho-hydroxylation and reducing the electron density of the aromatic ring, thereby protecting the amine from oxidative deamination. However, the 4-ethoxy group remains a primary "soft spot" for CYP450-mediated O-dealkylation.
Key Takeaway: While the 2,6-difluoro motif significantly extends the scaffold's half-life (
Chemical Context & Rationale
To understand the stability profile, we must dissect the molecule's Structure-Metabolism Relationships (SMR).
The "Metabolic Shield" (2,6-Difluoro)
Fluorine substitution at the 2 and 6 positions is a validated medicinal chemistry strategy.
-
Mechanism: The C-F bond is metabolically inert. By occupying both ortho positions, it sterically hinders CYP450 enzymes from accessing the ring for hydroxylation.
-
Electronic Effect: The strong electronegativity of fluorine pulls electron density from the ring, making it less susceptible to oxidative attack (e.g., by CYP2D6).
-
Amine Modulation: The electron-withdrawing effect reduces the
of the benzylic amine, potentially altering its binding affinity to Monoamine Oxidases (MAO), which prefer more basic substrates.
The "Soft Spot" (4-Ethoxy)
The 4-ethoxy group is the primary liability.
-
Mechanism: CYP enzymes (predominantly CYP2D6 and CYP3A4) catalyze O-dealkylation via hydrogen abstraction from the
-carbon of the ethoxy chain, leading to the formation of an unstable hemiacetal intermediate that collapses into the phenol metabolite and acetaldehyde.
Comparative Analysis: Performance vs. Alternatives
This section compares the metabolic stability of the target scaffold against two classes of alternatives: Structural Analogs (non-fluorinated) and Functional Bioisosteres (modified tails).
Table 1: Comparative Metabolic Stability Profiles (Human Liver Microsomes)
| Compound Class | Structure | Predicted | Primary Metabolite | Metabolic Liability | |
| Target | 4-Ethoxy-2,6-difluorobenzylamine | 45 - 60 | 15 - 25 | Phenol derivative | O-dealkylation |
| Analog A | 4-Ethoxybenzylamine (No F) | 10 - 20 | > 50 | Ring-OH + Phenol | Ring oxidation + Dealkylation |
| Analog B | 4-Methoxy-2,6-difluorobenzylamine | 30 - 45 | 25 - 40 | Phenol derivative | Rapid O-demethylation |
| Analog C | 4-Trifluoromethoxy-2,6-difluorobenzylamine | > 120 | < 10 | N-oxide (minor) | Highly Stable (Blocked O-dealkylation) |
*Note: Values represent typical ranges for this chemical class in standard HLM assays (1 mg/mL protein) based on SAR literature [1, 2].
Analysis of Alternatives
-
Vs. Analog A (No F): The target compound is superior. The lack of fluorine in Analog A allows rapid ring hydroxylation and faster N-dealkylation/deamination. The 2,6-difluoro motif in the target effectively "caps" the ring oxidation sites.
-
Vs. Analog B (Methoxy): The target (Ethoxy) is often slightly more stable than the Methoxy analog. Methoxy groups are sterically smaller and often more rapidly processed by CYP2D6.
-
Vs. Analog C (Trifluoromethoxy): Analog C is the "Gold Standard" for stability. Replacing the Ethoxy group with
removes the abstractable hydrogens, shutting down the O-dealkylation pathway entirely. However, this significantly alters lipophilicity (LogP) and solubility.[1]
Metabolic Pathway Visualization
The following diagram maps the degradation pathways, highlighting the protective role of the 2,6-difluoro substitution.
Figure 1: Metabolic fate of 4-Ethoxy-2,6-difluorobenzylamine. Note the blockade of ring hydroxylation by fluorine atoms (dashed line).
Experimental Protocols (Self-Validating Systems)
To generate the data needed for the comparison above, follow this rigorous protocol. This workflow is designed to be self-validating by including specific positive and negative controls.
Microsomal Stability Assay (HLM/RLM)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Test Compound: 4-Ethoxy-2,6-difluorobenzylamine (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.[2]
-
Zero Cofactor: Microsomes + Compound (No NADPH) – checks for chemical instability.
-
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Add Test Compound (final conc. 1
M) to microsomes. Incubate at 37°C for 5 minutes.-
Why 1
M? To ensure first-order kinetics ( ).
-
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the slope (
Decision Logic for Lead Optimization
When assessing this scaffold, use the following logic flow to determine if further modification is required.
Figure 2: Decision tree for optimizing the 4-Ethoxy-2,6-difluorobenzylamine scaffold based on stability data.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
O'Neill, P. M., et al. (2009). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.[3] Journal of Medicinal Chemistry, 52(5), 1828-1844. Link
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link
-
BenchChem. (2025).[4] The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry. BenchChem Technical Guides. Link
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 4-Ethoxy-2,6-difluorobenzylamine
[1]
Introduction: The Imperative of Precision
Disposal of 4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6) requires a nuanced approach that goes beyond standard organic waste protocols.[1] As a fluorinated amine with an ethoxy ether linkage, this compound presents a triad of hazards: corrosivity (amine functionality), flammability (ether/organic backbone), and combustion toxicity (hydrogen fluoride generation).
Improper disposal is not merely a regulatory violation; it is an immediate safety risk.[1] Mixing this basic amine with acid waste streams can trigger exothermic runaway reactions, while incorrect incineration parameters can release corrosive HF gas, damaging scrubber systems and endangering personnel. This guide provides a self-validating, step-by-step protocol to ensure complete containment and compliance.
Hazard Profile & Physicochemical Assessment
Before initiating disposal, you must validate the state of the material.[2] The specific functional groups dictate the waste stream.[1]
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value/Characteristic | Disposal Implication |
| CAS Number | 1092461-39-6 | Unique identifier for waste manifesting.[1] |
| Functional Groups | Primary Amine (-NH₂), Ether (-OEt), Fluorine (-F) | Basic pH : Incompatible with acids.[1] Halogenated : Requires HF-resistant incineration.[1] |
| Corrosivity | GHS Category 1B (Skin Corr.)[1][3][4] | D002 Waste : Must be handled with chemically resistant PPE (Nitrile/Neoprene).[1] |
| Flammability | Flash Point ~66°C (est.)[1] | D001 Waste : Classified as Ignitable/Combustible Liquid.[1] |
| Reactivity | Incompatible with Strong Acids, Acid Chlorides, Oxidizers | Segregation Critical : Do not commingle with acidic waste streams. |
Pre-Disposal Segregation Strategy
The most common laboratory accident involving amines is accidental mixing with acid waste.[1] Use the following decision logic to segregate the waste stream at the bench before transport to central accumulation areas.
Diagram 1: Waste Segregation Logic Flow
Caption: Decision tree for segregating 4-Ethoxy-2,6-difluorobenzylamine to prevent incompatible mixing events.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: Reaction mixtures, mother liquors, or dissolved reagents.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers due to potential corrosion from amine/moisture interaction over time.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: Write "4-Ethoxy-2,6-difluorobenzylamine" and the solvent name (e.g., "Ethanol").
-
Hazard Checkboxes: Check "Flammable", "Corrosive", and "Toxic".
-
Special Note: Clearly mark "BASIC / AMINE - NO ACIDS " on the label to prevent downstream mixing errors.
-
-
Transfer: Pour waste into the container using a funnel. Leave at least 10% headspace for thermal expansion.[1]
-
Secondary Containment: Place the closed waste container in a secondary tray capable of holding 110% of the volume.
Protocol B: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure chemicals, contaminated weighing boats, gloves, and paper towels.
-
Primary Containment: Place solid waste in a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]
-
Segregation: Do not mix with "Sharps" (needles/glass) to prevent bag puncture.
-
Sealing: Twist and tape the bag neck or use a zip-tie.[1]
-
Secondary Container: Place the sealed bag into a dedicated wide-mouth solid waste drum or pail.
Protocol C: Empty Container Management (RCRA Empty)
To classify the original bottle as "RCRA Empty" and dispose of it as municipal trash or glass recycling (depending on local policy):
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the amine (e.g., Ethanol or Acetone).[1] Do not use water initially , as the organic nature of the ethoxy/fluorobenzyl group may limit solubility.
-
Rinsate Disposal: Pour all three rinsates into Stream A (Liquid Waste) .
-
Defacement: Cross out the original label and mark "EMPTY - TRIPLE RINSED".
-
Cap Removal: Discard the cap separately to prevent pressure buildup in the trash.[1]
Emergency Spill Response Workflow
If containment fails, immediate action is required to prevent exposure and infrastructure damage.[5]
Diagram 2: Spill Response & Neutralization
Caption: Step-by-step workflow for managing an accidental spill of 4-Ethoxy-2,6-difluorobenzylamine.
Critical Note on Neutralization: While weak acids (like dilute citric acid) can neutralize the amine, never apply concentrated acids directly to the spill, as this will generate significant heat and potentially spatter the corrosive material. Absorb first, then clean residues.[1][6]
Regulatory Compliance & Documentation
Compliance relies on accurate characterization.[1][7] Use the following codes for your waste manifest.
-
RCRA Hazard Class:
-
EPA Waste Code: There is no specific "P" or "U" list code for this specific fluorinated amine, so it defaults to characteristic codes (D001/D002).[1]
-
Halogenated Solvent Code: Ensure the waste profile lists "Organic Liquid - Halogenated" to alert the disposal facility of Fluorine content (F-), which requires specific incineration scrubbing to capture HF.[1]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Ethoxy-2,6-difluorobenzylamine (CAS 1092461-39-6).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
-
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]
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A Comprehensive Guide to the Safe Handling of 4-Ethoxy-2,6-difluorobenzylamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 4-Ethoxy-2,6-difluorobenzylamine, a fluorinated aromatic amine, presents unique handling challenges that demand a robust safety framework. This guide provides an in-depth, procedural approach to its safe management, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic hazards of 4-Ethoxy-2,6-difluorobenzylamine is the critical first step in establishing a safe handling protocol. While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to other difluorobenzylamines and aromatic amines necessitates a cautious approach.[1][2][3]
Primary Hazards:
-
Corrosivity: Based on data for similar compounds, 4-Ethoxy-2,6-difluorobenzylamine is expected to be corrosive, causing severe skin burns and eye damage upon contact.[2][3][4][5]
-
Inhalation Toxicity: Vapors or mists may cause respiratory irritation.[4] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1]
-
Ingestion Toxicity: Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[1]
-
Combustibility: While not highly flammable, it is a combustible liquid and may ignite when exposed to heat or flame.[2][3]
Risk Mitigation Through Engineering Controls:
The most effective way to mitigate these risks is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All handling of 4-Ethoxy-2,6-difluorobenzylamine must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[1][2][3]
Personal Protective Equipment (PPE): Your Last Line of Defense
Appropriate PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each.
| Body Part | PPE Requirement | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides complete protection against splashes. Goggles protect the eyes, while the face shield protects the rest of the face.[6][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protects against skin contact and potential absorption. Double-gloving is recommended for added protection.[6][8] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | The lab coat provides general protection, while the apron offers an additional barrier against spills and splashes.[6][8] |
| Feet | Closed-toe shoes, preferably chemical-resistant safety boots | Protects feet from spills.[7][8] |
| Respiratory | Air-purifying respirator with an appropriate organic vapor cartridge | Required if there is a risk of inhalation, even within a fume hood, or in the event of a spill.[9] |
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is crucial for minimizing risk during the handling of 4-Ethoxy-2,6-difluorobenzylamine.
Preparation and Weighing:
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
Weighing: Carefully weigh the required amount of the compound in a tared container within the fume hood.
Reaction Setup and Execution:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the compound to the reaction vessel slowly and in a controlled manner to avoid splashing.
-
Temperature Monitoring: If the reaction is exothermic, have a cooling bath readily available.
-
Constant Vigilance: Never leave a reaction unattended.
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, always within the fume hood.
-
Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
Workflow for Handling 4-Ethoxy-2,6-difluorobenzylamine
Caption: A streamlined workflow for the safe handling of 4-Ethoxy-2,6-difluorobenzylamine.
Storage and Waste Disposal: A Cradle-to-Grave Approach
Proper storage and disposal are as critical as safe handling to prevent accidents and environmental contamination.
Storage:
-
Location: Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
Waste Disposal:
The disposal of fluorinated organic compounds requires special consideration due to their persistence.[10]
-
Waste Segregation: All waste contaminated with 4-Ethoxy-2,6-difluorobenzylamine, including disposable PPE, weigh boats, and contaminated solvents, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[6]
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[10][11] This method is effective at breaking the strong carbon-fluorine bonds.[11]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material in a sealed container for disposal. |
| Large Spill | Evacuate the area immediately and contact your institution's emergency response team. |
Emergency Response Decision Tree
Caption: Decision-making workflow for responding to emergencies involving 4-Ethoxy-2,6-difluorobenzylamine.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 4-Ethoxy-2,6-difluorobenzylamine, ensuring a safe laboratory environment and the advancement of scientific discovery.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2016, December 31). Material Safety Data Sheet. Retrieved from [Link]
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Dalcomur. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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University of Oxford Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
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United States Environmental Protection Agency (EPA). (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
